8-Hydroxyquinoline citrate (8-HQC) represents a citrate salt formulation of the privileged 8-hydroxyquinoline scaffold that demonstrates diverse pharmacological activities across multiple therapeutic domains. This heterocyclic phenol derivative exhibits a primary mechanism of action centered on its metal chelation properties, enabling disruption of biological processes in pathogens and modulation of cellular metal homeostasis in human diseases. The compound demonstrates potent antimicrobial activity against various bacterial and fungal pathogens, neuroprotective effects in neurodegenerative models, and anticancer potential through multiple pathways. Its citrate formulation enhances solubility while maintaining the core bioactivity of the 8-hydroxyquinoline structure. This comprehensive technical review examines the mechanism of action, experimental protocols, and therapeutic applications of this compound for research and drug development professionals, incorporating recent advances and methodological considerations for investigating this multifunctional compound.
This compound possesses distinct chemical properties that underlie its diverse biological activities. The compound represents a molecular complex between 8-hydroxyquinoline (8-HQ) and citric acid, combining the metal-chelating heterocycle with the organic acid to enhance solubility and stability. The parent 8-hydroxyquinoline molecule is a planar heterocyclic system containing a phenol group adjacent to a nitrogen-containing pyridine ring, creating an ideal geometry for metal ion coordination [1]. This molecular arrangement enables the formation of stable chelate complexes with various metal ions, particularly transition metals like iron, copper, and zinc [2].
The structural characteristics of this compound include:
The metal chelation capacity of this compound follows the Irving-Williams series affinity trend for bivalent transition metal ions, with the ability to form both 1:1 and 1:2 (metal:ligand) complexes depending on concentration conditions [2]. This chelation behavior directly enables its primary biological mechanisms, including antimicrobial activity, modulation of metalloenzyme function, and disruption of metal-dependent cellular processes.
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification | Biological Significance |
|---|---|---|
| Molecular Formula | C~15~H~15~NO~8~ [3] | Determines molecular interactions and drug-like properties |
| Molecular Weight | 337.284 g/mol [3] | Impacts membrane permeability and biodistribution |
| Chelating Atoms | Phenolic oxygen, ring nitrogen [1] | Enables metal ion coordination and biological activity |
| Water Solubility | Enhanced vs. 8-HQ parent compound | Improves formulation options and administration routes |
| Metal Affinity | Cu²⁺ > Zn²⁺ > Fe²⁺ (following Irving-Williams) [2] | Determines specificity for biological targets and processes |
The primary mechanism underlying this compound's biological activity centers on its metal chelation properties. The compound functions as a broad-spectrum antimicrobial agent through its capacity to bind essential metal ions required for microbial growth and virulence factor expression [2]. The molecular coordination involves the phenolic oxygen and heterocyclic nitrogen atoms forming stable five-membered chelate rings with metal ions, particularly transition metals like copper, zinc, and iron [1]. This metal sequestration disrupts critical microbial processes including electron transport, enzyme function, and cellular metabolism [5].
The antimicrobial efficacy of this compound demonstrates both concentration-dependent and microbe-specific characteristics. Research has shown that the compound effectively inhibits growth of Escherichia coli and Bacillus cereus but displays variable activity against Erwinia species [5]. This selective inhibition likely reflects differences in microbial metal homeostasis systems and metabolic requirements. The citrate moiety enhances the compound's solubility and potentially influences its interaction with bacterial membranes and penetration into microbial cells [4].
Recent investigations have revealed that 8-hydroxyquinoline derivatives exhibit copper-dependent toxicity against intracellular pathogens like Mycobacterium tuberculosis [2]. This metal-enhanced cytotoxicity occurs through redox cycling and generation of reactive oxygen species that damage microbial components. The compound's ability to synergize with phagosomal copper in macrophages represents a particularly valuable mechanism for combating intracellular pathogens that exploit the host's metal sequestration defenses [2].
Table 2: Antimicrobial Spectrum of this compound
| Microbial Species | Inhibitory Concentration | Mechanistic Considerations | Experimental Evidence |
|---|---|---|---|
| Escherichia coli | Effective inhibition [5] | Metal ion deprivation; Enzyme inhibition | In vitro culture studies showing growth suppression |
| Bacillus cereus | Effective inhibition [5] | Disruption of spore formation; Metabolic interference | Bacteriostatic and bactericidal effects observed |
| Erwinia species | Variable inhibition [5] | Possible differential metal uptake systems | Partial growth inhibition in nutrient broth |
| Mycobacterium tuberculosis | Copper-dependent killing [2] | Redox cycling; ROS generation | Intracellular pathogen model in macrophages |
| Cryptococcus neoformans | Macrophage-mediated killing [2] | Phagosomal copper synergism | Infection model showing reduced fungal burden |
This compound demonstrates significant neuroprotective potential through multiple mechanisms targeting metal ion dyshomeostasis in neurodegenerative diseases. The compound and its derivatives function as metal-protein attenuating compounds (MPACs) that can redistribute miscompartmentalized metal ions in neuronal tissues [1]. In Alzheimer's disease models, 8-hydroxyquinoline derivatives specifically chelate copper and zinc ions from amyloid-β peptides, thereby inhibiting protein aggregation and associated neurotoxicity [1]. This metal-mediated inhibition of amyloid oligomerization represents a promising therapeutic approach for protein misfolding disorders.
The molecular mechanism involves the formation of neutral, lipid-soluble complexes with metal ions that can traverse cellular membranes and potentially redistribute metals from pathological deposits to physiological pools [1]. Unlike high-affinity chelators that may cause systemic metal depletion, 8-hydroxyquinoline derivatives exhibit moderate binding affinity that enables metal transfer without complete ion sequestration. This property allows for metal shuttle functionality while minimizing disruption of essential metalloenzyme activities [6].
Advanced derivatives like PBT2 (a second-generation 8-hydroxyquinoline compound) have demonstrated enhanced blood-brain barrier penetration and improved cognitive function in clinical trials for Alzheimer's disease [1]. These compounds function not only as metal chelators but also as molecular chaperones that activate neuroprotective cell signaling pathways through metal ion delivery to specific intracellular compartments [1]. The dual functionality—preventing metal-mediated protein aggregation while promoting neuroprotective signaling—represents a significant advance in the therapeutic application of metal-chelating compounds.
Recent research has revealed that 8-hydroxyquinoline derivatives possess significant anti-inflammatory properties through modulation of specific immune signaling pathways. A novel 8-hydroxyquinoline derivative (NSC84094) was found to specifically inhibit the HMGB1-mediated caspase-11 signaling pathway, which plays a critical role in severe inflammatory conditions including sepsis and endotoxemia [7]. This pathway-specific inhibition represents a promising therapeutic strategy for controlling dysregulated immune responses without causing generalized immunosuppression.
The molecular mechanism involves direct binding to the HMGB1 protein, which alters its secondary conformation and disrupts its interaction with lipopolysaccharide (LPS) [7]. This interference prevents HMGB1 from delivering extracellular LPS into the cytosol of immune cells, thereby inhibiting caspase-11 activation and subsequent pyroptosis—a highly inflammatory form of programmed cell death [7]. The specificity of this interaction was demonstrated through binding assays and functional studies showing that the compound protects against LPS-induced lethality in endotoxemia models without completely blocking other immune functions.
Diagram 1: this compound inhibition of the HMGB1-caspase-11 pathway in inflammatory signaling
The anticancer potential of this compound derives from multiple interconnected mechanisms that disrupt essential processes in malignant cells. The compound demonstrates selective cytotoxicity against various cancer cell lines, including breast cancer, leukemic cells, and hepatocellular carcinoma models [6]. The primary oncological mechanisms include histone deacetylase (HDAC) inhibition, induction of oxidative stress, and disruption of metal-dependent signaling pathways that promote proliferation and survival in transformed cells [6].
The metal chelation properties of this compound contribute significantly to its anticancer effects by disrupting cellular iron and copper metabolism essential for cancer cell growth and DNA synthesis [1]. Deranged metal homeostasis is increasingly recognized as a cancer risk factor, and 8-hydroxyquinoline derivatives can exploit this vulnerability through targeted chelation that induces metabolic stress in malignant cells [1]. Additionally, specific derivatives like NSC3852 function as HDAC inhibitors that promote cell differentiation and antiproliferative responses in cancer models [6].
The compound also demonstrates reactive oxygen species (ROS) modulation capabilities, with certain derivatives inducing apoptosis through oxidative stress pathways in cancer cells while potentially protecting normal cells through antioxidant mechanisms [6]. This differential response between normal and malignant cells represents a promising therapeutic window. Structure-activity relationship studies have identified that specific substitutions on the 8-hydroxyquinoline core can enhance anticancer potency and selectivity, providing opportunities for targeted drug development in oncology applications [6].
Standardized protocols for evaluating the antimicrobial efficacy of this compound require careful consideration of concentration ranges, microbial strains, and growth conditions. The broth microdilution method provides a reliable approach for determining minimum inhibitory concentrations (MICs) against bacterial and fungal pathogens [5]. Prepare serial dilutions of this compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) across a concentration range of 0-300 mg/L, with 100-200 mg/L representing typical active concentrations based on existing studies [5].
Essential methodological steps:
Special considerations for this compound include potential interactions with media components, particularly divalent cations that may reduce effective compound concentration through chelation. Metal-controlled media or defined minimal media may provide more reproducible results for this metal-chelating compound [5]. Additionally, evaluation under both aerobic and microaerophilic conditions may reveal oxygen-dependent antimicrobial effects related to redox cycling mechanisms [2].
Characterizing the metal chelation properties of this compound is essential for understanding its mechanism of action and structure-activity relationships. Spectrophotometric titration provides a straightforward method for determining metal-binding stoichiometry and apparent stability constants [1]. Prepare a solution of this compound in appropriate buffer (e.g., 10 mM HEPES, pH 7.4) and record the UV-visible spectrum as baseline. Titrate with increasing concentrations of metal salt solutions (e.g., CuCl~2~, ZnSO~4~, FeSO~4~) while monitoring changes in absorption spectra.
Data analysis considerations:
For cellular metal chelation studies, pre-incubate cells with this compound (typical range 1-100 μM) before challenging with metal salts. Assess intracellular metal levels using atomic absorption spectroscopy, fluorescent metal sensors (e.g., Zinpyr-1 for zinc, Phen Green SK for copper), or metal-sensitive transcription reporters. Complementary techniques including electron paramagnetic resonance (EPR) spectroscopy and isothermal titration calorimetry (ITC) can provide additional information about coordination geometry and binding thermodynamics for mechanistic studies [1].
Experimental models of inflammatory conditions provide critical platforms for evaluating the immunomodulatory properties of this compound. The lipopolysaccharide (LPS)-induced endotoxemia model in mice offers a standardized approach for investigating compound effects on caspase-11-mediated inflammatory signaling [7]. Utilize 8-10 week old mice (C57BL/6 background) with intraperitoneal administration of LPS (E. coli O111:B4, 20 mg/kg) to induce endotoxemia. Administer this compound (4 mg/kg) via intraperitoneal injection 30 minutes prior to LPS challenge [7].
Key experimental endpoints:
For the cecal ligation and puncture (CLP) model of polymicrobial sepsis, perform 75% cecal ligation followed by single puncture with an 18-gauge needle [7]. Administer this compound (4 mg/kg) subcutaneously 1 hour post-surgery with fluid resuscitation. Monitor animals for 7 days with survival assessment or euthanize at 18-20 hours for tissue and serum analysis. Include appropriate control groups (sham surgery, vehicle treatment) and consider using caspase-11 deficient mice to confirm mechanism specificity [7].
In vitro corroboration should accompany in vivo studies using primary mouse peritoneal macrophages stimulated with LPS + HMGB1 complexes. Pretreat cells with this compound (2.5-10 μM) 1 hour before stimulation and assess pyroptosis by LDH release, IL-1 secretion by ELISA, and GSDMD cleavage by western blot [7]. These complementary approaches provide comprehensive assessment of the compound's effects on inflammatory signaling pathways.
This compound and related derivatives have established clinical applications primarily in antimicrobial and vaginal health contexts. The compound is approved in various formulations as a biocidal component in over-the-counter products designed to inhibit abnormal biological growth in the vagina and restore natural pH [4]. These applications leverage the antiseptic and disinfectant properties of the 8-hydroxyquinoline scaffold, with the citrate formulation potentially enhancing solubility and local bioavailability in these indications [4].
Specific clinical formulations include combination products with acetic acid for vaginal pH restoration and with other antiseptic agents for topical antimicrobial applications [4]. The regulatory status varies by jurisdiction, with some 8-hydroxyquinoline derivatives receiving approval for human use while others remain investigational. The compound's established safety profile in topical applications provides a foundation for potential expansion into systemic indications, particularly for serious infections where the risk-benefit ratio favors potent antimicrobial activity with metal-chelating mechanisms [4].
Table 3: Clinical Status of 8-Hydroxyquinoline Derivatives
| Compound Name | Clinical Status | Primary Indication | Key Characteristics |
|---|---|---|---|
| Oxyquinoline | Approved (various jurisdictions) [4] | Vaginal health; Topical antisepsis | Available in combination products with acetic acid |
| Clioquinol | Previously approved; Withdrawn (oral) [1] | Amoebic dysentery; Neurodegenerative (investigational) | Crosses blood-brain barrier; Copper/zinc chelation |
| PBT2 | Phase II clinical trials [1] [6] | Alzheimer's disease; Huntington disease | Improved manufacturing profile; Enhanced bioavailability |
| Nitroxoline | Approved (some regions) [2] | Urinary tract infections | 8-HQ derivative with specific antimicrobial applications |
Neurodegenerative disorders represent a major area of investigation for this compound derivatives. Compounds such as PBT2 have advanced to Phase II clinical trials for Alzheimer's disease and Huntington disease, demonstrating improved cognitive function in preliminary studies [1] [6]. The therapeutic mechanism in these applications involves redistribution of miscompartmentalized metal ions in the brain rather than systemic chelation, highlighting the nuanced pharmacological approach enabled by these compounds [1]. The metal chaperone activity of specific derivatives may promote activation of neuroprotective signaling pathways while reducing metal-mediated protein aggregation, addressing multiple aspects of neurodegenerative pathology [6].
Oncological applications of 8-hydroxyquinoline derivatives continue to advance through preclinical development. The histone deacetylase (HDAC) inhibitory activity of certain derivatives provides a mechanism for epigenetic modulation in cancer cells, while the metal chelation properties disrupt essential metabolic processes in malignant cells [6]. The compound's ability to induce oxidative stress selectively in transformed cells represents a promising therapeutic approach, particularly for cancers with documented alterations in metal metabolism [1] [6]. Structure-activity relationship studies continue to refine the selectivity and potency of 8-hydroxyquinoline-based anticancer agents, with several candidates demonstrating efficacy in xenograft models [6].
Anti-infective development continues to explore new applications for this compound derivatives, particularly against challenging intracellular pathogens and drug-resistant strains. The metal-dependent toxicity mechanism offers potential advantages against pathogens that have developed resistance to conventional antibiotics [2]. The demonstrated efficacy against Mycobacterium tuberculosis in macrophage models suggests potential application in tuberculosis treatment, possibly in combination with existing antimycobacterial agents to enhance efficacy and reduce resistance development [2]. Similarly, activity against Cryptococcus neoformans in infection models supports further investigation for fungal infections [2].
The pharmacokinetic profile of this compound reflects its metal-chelating properties and moderate lipophilicity. While specific data for the citrate salt formulation is limited, information from related 8-hydroxyquinoline derivatives provides insight into its expected absorption, distribution, metabolism, and excretion characteristics. The compound demonstrates adequate membrane permeability due to its moderate log P value and relatively low molecular weight, enabling tissue penetration while maintaining solubility through the citrate moiety [3].
Metabolic pathways for 8-hydroxyquinoline derivatives involve primarily conjugation reactions, with approximately 60% of an administered dose excreted as glucuronide conjugates and 23% as sulfate conjugates in urine [4]. Additional biliary excretion accounts for about 9% of the dose, primarily as glucuronide conjugates [4]. This extensive conjugation likely reduces systemic exposure to the parent compound while facilitating elimination. The metal chelation properties may influence distribution and elimination through formation of complexes with endogenous metal ions, potentially altering tissue accumulation and clearance patterns compared to non-chelating compounds.
The toxicity profile of 8-hydroxyquinoline derivatives has been extensively characterized through both clinical use and preclinical studies. The most significant historical concern involves neurotoxicity associated with chronic high-dose administration of clioquinol, which was withdrawn from oral use due to incidents of subacute myelo-optic neuropathy (SMON) in Japan [1]. Subsequent research indicates this toxicity may relate to vitamin B~12~ deficiency potentiated by the chelating properties of the compound, which can be mitigated through vitamin supplementation and appropriate dosing regimens [1].
Contemporary derivatives like PBT2 have demonstrated improved safety profiles in clinical trials, with no significant toxicity observed at therapeutic doses [1]. The structure-activity relationship studies suggest that specific substitutions on the 8-hydroxyquinoline core can enhance the therapeutic index while reducing potential adverse effects. For research applications, standard laboratory precautions for handling fine chemicals are recommended, including use of personal protective equipment and adequate ventilation. Particular caution should be exercised when combining this compound with metal salts or other chelating agents in experimental systems due to potential complex formation that may alter biological activity [4].
This compound represents a versatile pharmacological agent with multiple mechanisms of action centered on its metal chelation properties. The compound demonstrates significant potential across therapeutic areas including infectious diseases, neurodegenerative disorders, inflammatory conditions, and oncology. The ongoing clinical development of advanced derivatives like PBT2 for Alzheimer's disease and Huntington disease underscores the continued relevance of this scaffold for addressing challenging medical conditions.
Future research directions should prioritize structure-activity relationship optimization to enhance selectivity for specific therapeutic targets while minimizing potential off-target effects. The hybridization approach combining 8-hydroxyquinoline with other pharmacophores represents a promising strategy for developing multifunctional agents with enhanced efficacy [6]. Additionally, further exploration of the metal chaperone activity may reveal new applications in disorders of metal metabolism beyond neurodegenerative diseases. As resistance to conventional antimicrobials continues to increase, the metal-dependent antimicrobial mechanism of this compound merits expanded investigation as a potential alternative approach for difficult-to-treat infections [2].
8-Hydroxyquinoline (8-HQ) and its salts, including 8-hydroxyquinoline citrate, represent a class of heterocyclic compounds with significant and broad-spectrum antimicrobial properties. Originally identified as a plant-derived alkaloid and used as an antiseptic as early as 1895, this scaffold is now the subject of intense renewed interest due to its potential in addressing the global crisis of antimicrobial resistance (AMR) [1] [2]. The core 8-HQ structure exhibits intrinsic antibacterial and antifungal activity, primarily mediated through its ability to chelate essential metal ions [1]. Its citrate salt form is utilized in various applications, leveraging the citrate moiety to enhance solubility and stability [3] [4].
Research over the past two decades has moved beyond the simple molecule, exploring complex metal complexes and synthetic derivatives that demonstrate enhanced potency and the ability to overcome resistance in problematic pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens [5] [6]. This guide provides a detailed technical overview of the mechanism of action, quantitative efficacy data, and key experimental methodologies relevant to researchers and drug development professionals working in this promising field.
The antimicrobial activity of 8-hydroxyquinoline is fundamentally rooted in its metal-chelating ability, but this simple property leads to a complex and multi-faceted mechanism of action, particularly when the molecule is complexed with specific metals.
Recent research on the iron complex Fe(8-hq)₃ has revealed a sophisticated dual antimicrobial mechanism that significantly enhances the potency of the parent 8-HQ molecule, as illustrated below.
This dual mechanism combines the bactericidal activity of iron-induced oxidative stress with the metal-chelating effect of 8-HQ, resulting in a powerful synergistic effect that is highly effective against drug-resistant bacteria [5].
The following table summarizes the direct antimicrobial efficacy of 8-Hydroxyquinoline and its metal complexes against a range of bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline and Key Complexes
| Compound | Test Organism | MIC Value | Reference/Context |
|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus (SA) | 16.0 - 32.0 µM [5] | Base activity via metal chelation |
| 27 strains of Gram-positive/-negative bacteria and fungi | 27.58 µM (comparable to ampicillin at 26.93 µM) [2] | Broad-spectrum potency | |
| Fe(8-hq)₃ Complex | Methicillin-sensitive S. aureus (MSSA) | 4 µM [5] | 4-8x more potent than 8-HQ |
| Methicillin-resistant S. aureus (MRSA) | 4 µM [5] | Effective against drug-resistant strain | |
| Vancomycin-intermediate S. aureus (VISA) | 4 µM [5] | Effective against drug-resistant strain | |
| 8-HQ (vs. Clostridium perfringens) | C. perfringens (poultry pathogen) | 16–32 times lower MIC vs. bifidobacteria [6] | Selective anticlostridial effect |
The next table provides a comparative view of the activity of 8-HQ derivatives against specific pathogens, highlighting its potential for selective application.
Table 2: Efficacy of 8-HQ Derivatives and Comparative Agents
| Compound / Agent | Target Organism | Key Comparative Finding | Reference |
|---|---|---|---|
| 8-HQ | Clostridium perfringens vs. Bifidobacteria | Exhibits selective growth-inhibitory effect; spares beneficial gut microbiota, unlike penicillin G [6] | [6] |
| Nitroxoline (5-nitro-8-HQ) | Various Gram-positive and Gram-negative bacterial strains | Clinical standard; MIC range of 2.1 - 11.4 mg/L [7] | [7] |
| 8-HQ-5-carbaldehyde | Various Gram-positive and Gram-negative bacterial strains | Shows comparable activity to Nitroxoline; MIC range of 1 - 32 mg/L [7] | [7] |
| 2% Fe(8-hq)₃ Topical Ointment | Bioluminescent S. aureus in murine skin wound model | 99 ± 0.5% reduction in bacterial burden, confirming in vivo efficacy [5] | [5] |
To evaluate the antimicrobial properties of 8-HQ citrate and its derivatives, researchers employ several standard and advanced microbiological and biochemical assays. The general workflow for a comprehensive evaluation is summarized below.
This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism [5] [6].
These methods are useful for initial screening and for determining the spectrum of activity.
A critical advantage of 8-HQ and its complexes is their ability to interact synergistically with conventional antibiotics and delay the development of resistance.
This compound and its advanced metal complexes represent a highly promising and versatile platform in the fight against antimicrobial resistance. The key strengths of this class of compounds include:
8-Hydroxyquinoline (8HQ) is a versatile heterocyclic compound that has attracted significant scientific interest due to its remarkable metal chelation capabilities and diverse biological activities. First synthesized in 1880 by Hugo Weidel and Albert Cobenzl, this planar aromatic molecule features both a phenolic hydroxyl group and a nitrogen heteroatom in its quinoline structure, creating an ideal arrangement for coordinating metal ions [1]. The unique molecular architecture of 8HQ allows it to form stable complexes with numerous metal ions, making it valuable across pharmaceutical, analytical, and industrial applications. As a privileged scaffold in medicinal chemistry, 8HQ derivatives demonstrate multifunctional biological properties including antineurodegenerative, anticancer, antimicrobial, and antioxidant activities, primarily originating from their metal-chelating ability [2] [3].
The coordination chemistry of 8HQ is particularly fascinating from both structural and functional perspectives. The molecule exists as a zwitterionic isomer in photo-induced excited states, where the hydrogen atom transfers from oxygen to nitrogen, demonstrating its dynamic molecular behavior [1]. This property, combined with its moderate lipophilicity, enables 8HQ to cross biological barriers including the blood-brain barrier, making it particularly valuable for addressing metal dyshomeostasis in neurological disorders [2]. The citrate derivative of 8HQ enhances its solubility and bioavailability, potentially broadening its therapeutic applications while maintaining its core chelation properties. This technical guide comprehensively examines the metal chelation properties of 8-hydroxyquinoline citrate, with particular emphasis on mechanisms, quantitative parameters, therapeutic applications, and experimental methodologies relevant to researchers and drug development professionals.
The metal chelation capability of 8-hydroxyquinoline derives from its molecular structure featuring two potential coordination sites: the phenolic oxygen and the heterocyclic nitrogen [2]. This arrangement creates a bidentate ligand system that can form stable, typically five-membered chelate rings with metal ions. The coordination behavior of 8HQ is pH-dependent, as the phenolic proton must dissociate for effective chelation to occur. In aqueous solutions, 8HQ demonstrates a pKa value of approximately 9.9, indicating it primarily exists in its protonated form under physiological conditions but can readily deprotonate to coordinate with metal ions [1]. The chelation process follows the Irving-Williams series in terms of affinity for bivalent transition metal ions, with varying stability constants based on the specific metal involved [3].
8HQ can form two distinct complex geometries depending on ligand-to-metal ratios:
The specific coordination geometry varies depending on the metal ion's preferred coordination number and oxidation state, with transition metals typically forming octahedral or tetrahedral complexes. The aromatic ring system contributes to the stability of these complexes through additional interactions and enhances membrane permeability due to its lipophilic character [2].
8HQ metal chelation mechanism involving phenolic oxygen and heterocyclic nitrogen
Table 1: Metal Chelation Properties of 8-Hydroxyquinoline
| Metal Ion | Coordination Ratio | Complex Stability | Primary Applications |
|---|---|---|---|
| Cu²⁺ | 1:1 and 1:2 | High | Neurodegenerative disease therapy, Antimicrobial applications |
| Zn²⁺ | 1:1 and 1:2 | Moderate | Protein aggregation inhibition, Metalloenzyme regulation |
| Fe³⁺ | 1:3 (Fe(8-hq)₃) | Very High | Fenton reaction inhibition, Antimicrobial activity |
| Mn²⁺ | 1:2 | Moderate | Metal homeostasis disruption, Antibiofilm applications |
| Al³⁺ | 1:3 | High | Analytical chemistry, OLED materials |
| Pb²⁺ | 1:2 | High | Environmental remediation, Heavy metal detoxification |
The metal binding affinity of 8HQ varies significantly across different metal ions, with the general order of affinity being Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ [2] [4]. This selectivity profile is crucial for its biological applications, as it allows 8HQ to target specific pathological metal imbalances without significantly disrupting essential metalloenzyme function. The redox-active metals such as copper and iron are particularly important targets for 8HQ chelation in therapeutic contexts, as these metals can catalyze Fenton chemistry generating reactive oxygen species [2]. The moderate affinity of 8HQ for essential metal ions is actually beneficial in therapeutic contexts, as it allows for metal redistribution rather than complete depletion, which could disrupt normal physiological processes [2].
The dysregulation of metal homeostasis in the brain is a well-established factor in numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, and multiple sclerosis [2]. Transition metals such as copper, zinc, and iron accumulate in specific brain regions in these conditions, where they can promote oxidative stress through Fenton chemistry and directly catalyze protein misfolding and aggregation [2]. 8-Hydroxyquinoline and its derivatives address these pathologies through two primary mechanisms:
Metal Protein Interaction Inhibition: 8HQ derivatives like clioquinol (CQ) and PBT2 selectively chelate Cu and Zn ions that play vital roles in misfolded protein production, aggregation, and accumulation in Alzheimer's disease [2]. The chelation of accumulated Zn in misfolded proteins can reverse proteasome resistance and promote degradation of pathological protein aggregates [2].
Metal Redistribution: Beyond simple chelation, these compounds function as metal chaperones that transport metal ions into cells and promote redistribution that activates neuroprotective cascades [2]. This dual functionality—preventing neurotoxicity while promoting protective functions—represents a sophisticated approach to addressing metal imbalance in neurodegeneration [2].
The structure-activity relationship studies of 8HQ derivatives for neurodegenerative applications reveal that halogen substitutions increase lipophilicity, enhancing blood-brain barrier penetration [2]. However, this must be balanced with safety considerations, as evidenced by the historical neurotoxicity concerns with clioquinol, which were subsequently attributed to vitamin B₁₂ deficiency rather than direct toxicity and could be managed with supplementation [2].
The dysregulated metal metabolism in cancer cells presents a therapeutic opportunity for 8HQ-based compounds. Transition metal ions, particularly iron and copper, are recognized as cancer risk factors and play essential roles in cancer cell proliferation [2]. The anticancer mechanisms of 8HQ derivatives include:
The therapeutic window of 8HQ anticancer agents is influenced by the differential metal requirements and metabolism between normal and malignant cells, potentially providing selective cytotoxicity against cancer cells while sparing normal tissue.
The antimicrobial properties of 8-hydroxyquinoline have been recognized since the late 19th century, with documented antiseptic uses dating back to 1895 [3]. The compound exhibits broad-spectrum activity against bacteria, fungi, and protozoa through metal-dependent mechanisms. Recent research has revealed that the iron complex of 8HQ (Fe(8-hq)₃) demonstrates enhanced antimicrobial efficacy through a dual mechanism:
Table 2: Antimicrobial Activity of 8-Hydroxyquinoline and Fe(8-hq)₃ Against S. aureus Strains
| Bacterial Strain | 8HQ MIC (µM) | Fe(8-hq)₃ MIC (µM) | Potency Enhancement |
|---|---|---|---|
| MSSA (ATCC 6538) | 16 | 4 | 4-fold |
| MRSAα (ATCC BAA-44) | 16 | 4 | 4-fold |
| MRSAβ (USA 300) | 32 | 4 | 8-fold |
| VISA (ATCC 700699) | 16 | 4 | 4-fold |
This dual antimicrobial mechanism significantly enhances potency compared to 8HQ alone and delays resistance development [4]. The Fe(8-hq)₃ complex demonstrates particular promise against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains, with MIC values of 4 µM across all tested strains [4]. Additionally, Fe(8-hq)₃ can overcome existing resistance to 8HQ and conventional antibiotics like mupirocin, and exhibits synergistic effects with ciprofloxacin and imipenem, suggesting potential for combination therapies [4].
Dual antimicrobial mechanism combining iron transport and metal chelation
Determining metal chelation capacity is fundamental to characterizing 8-hydroxyquinoline derivatives. The following protocol outlines a comprehensive approach to evaluating metal binding properties:
Solution Preparation: Prepare 1 mM stock solutions of this compound in ethanol or DMSO. Prepare separate 1 mM solutions of metal salts (CuCl₂, ZnCl₂, FeCl₂, FeCl₃, MnCl₂) in deionized water. Use buffers at varying pH levels (4.0, 7.4, 9.0) to assess pH-dependent chelation [2] [5]
Spectrophotometric Titration: Monitor the characteristic spectral shifts using UV-Vis spectroscopy (200-500 nm) when incremental additions of metal solutions (0-2 equivalents) are made to fixed concentrations of 8HQ. The formation of charge-transfer bands and changes in the phenolic absorption band indicate complex formation [5]
Stability Constant Determination: Calculate stability constants (log K) from titration data using established methods such as Job's plot for stoichiometry determination and SCATCHARD analysis for binding constants [5]. Temperature-controlled measurements at 25°C, 37°C, and 45°C provide thermodynamic parameters
Competitive Chelation Studies: Evaluate metal selectivity by adding 8HQ to solutions containing equimolar mixtures of different metal ions, followed by analysis using atomic absorption spectroscopy or ICP-MS to determine binding preferences [5]
This methodological approach provides quantitative parameters for metal chelation capacity, including stoichiometry, stability constants, and selectivity profiles essential for understanding biological activity.
The broth microdilution technique following CLSI guidelines with modifications for metal complex evaluation provides reliable assessment of antimicrobial activity:
Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus strains including MRSA) to approximately 5 × 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth [4]
Compound Preparation: Prepare serial two-fold dilutions of this compound and metal complexes in culture medium, typically ranging from 0.5 to 64 µM. Include appropriate controls (medium alone, growth control, antibiotic controls) [4]
MIC Determination: Incocate plates at 35°C for 16-20 hours. The minimum inhibitory concentration (MIC) is defined as the lowest concentration that completely inhibits visible growth [4]
Time-Kill Kinetics: Conduct more comprehensive assessments by exposing bacteria (at approximately 10⁶ CFU/mL) to compounds at 1×, 2×, and 4× MIC concentrations. Remove aliquots at predetermined time points (0, 2, 4, 8, 24 hours), perform serial dilutions, and plate on agar for colony enumeration [4]
Biofilm Inhibition Assay: Grow biofilms in 96-well plates for 24 hours, treat with compounds for additional 24 hours, then fix and stain with crystal violet to quantify biofilm biomass [4]
This comprehensive approach accurately characterizes the concentration-dependent antibacterial activity and provides insights into bactericidal versus bacteriostatic mechanisms.
Beyond therapeutic applications, 8-hydroxyquinoline serves important roles in biotechnology and analytical chemistry:
Nucleic Acid Purification: 8HQ is added to organic extraction buffers containing phenol at 0.1% (w/v) as an antioxidant stabilizer that retards the formation of quinones (phenol oxidation products) [3]. The bright yellow color helps track organic and aqueous phases during extraction
Heavy Metal Removal: 8HQ effectively chelates heavy metals from cell lysates, particularly useful when working with vanadate ribonucleoside complexes (VDR). The color change from yellow to dark green upon VDR binding provides a visual indicator of extraction efficiency [3]
Composite Materials: 8HQ chemically immobilized on silica gel-polyaniline composites shows excellent complex-forming properties with Pb(II), Cd(II), Cu(II), Ni(II), Co(II), Al(III), Fe(III), and Mo(VI) ions, useful for separation and preconcentration of transition metal ions [5]
These applications leverage the strong metal affinity and distinct colorimetric properties of 8HQ and its metal complexes for practical laboratory and industrial purposes.
The medicinal chemistry optimization of 8-hydroxyquinoline has revealed key structural features governing biological activity:
Halogen Substitution: Introduction of chloro or iodo groups at positions 5 or 7 increases lipophilicity, enhancing membrane permeability and antimicrobial activity [2] [3]. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) demonstrates this principle
Hybrid Molecules: Conjugation of 8HQ with other pharmacophores yields multifunctional compounds with enhanced activity. Examples include M30 and HLA-20, which combine the iron-chelating moiety of VK-28 with the neuroprotective propargylamine group from Ladostigil [2]
Position-Specific Modifications: Derivatives modified at the 7-position often show improved target specificity and reduced cytotoxicity while maintaining metal chelation capacity [3]
Metal Complex Formation: Coordination with specific metal ions can dramatically alter biological activity, as demonstrated by the enhanced antimicrobial potency of Fe(8-hq)₃ compared to 8HQ alone [4]
These structure-activity relationships provide guidance for rational drug design based on the 8HQ scaffold, enabling optimization for specific therapeutic applications while managing potential toxicity concerns.
This compound represents a versatile metal chelation platform with demonstrated efficacy across multiple therapeutic areas. The fundamental coordination chemistry of 8HQ, characterized by bidentate binding through phenolic oxygen and heterocyclic nitrogen, provides the foundation for its diverse biological activities. The moderate metal binding affinity and selectivity for transition metals make it particularly suitable for addressing metal dyshomeostasis in neurological disorders, while its ability to form membrane-permeable complexes enables antimicrobial applications through dual mechanisms of action.
Future research directions should focus on several promising areas:
Next-Generation Derivatives: Developing 8HQ derivatives with improved target specificity and reduced potential for off-target effects through structure-based design and hybrid molecule approaches [3]
Formulation Optimization: Enhancing the pharmacokinetic profile and tissue targeting of 8HQ complexes through advanced drug delivery systems, potentially improving therapeutic index
Combination Therapies: Exploiting synergistic interactions between 8HQ metal complexes and conventional antibiotics or anticancer agents to address drug-resistant pathogens and malignancies [4]
Diagnostic- Therapeutic Integration: Leveraging the colorimetric properties of 8HQ metal complexes for theranostic applications that combine metal detection with therapeutic intervention
The most relevant study identifies different forms of 8-HQC but does not provide its pKa values [1].
| Aspect | Finding |
|---|---|
| Tautomerism | Seven stable tautomers identified computationally; experimental spectra matched one dominant tautomer [1]. |
| Dimerization | IR spectrum suggests dimerization in the condensed phase; theoretical calculations confirm possible dimeric forms [1]. |
| Reported pKa | Not specified in the search results. |
You can determine the pKa of 8-HQC using established physical chemistry methods. The following table summarizes the core principles behind these techniques [2].
| Method | Basic Principle |
|---|---|
| Potentiometric (pH) Titration | Measures solution pH change upon addition of acid/base. pKa is indicated at the point where the solution's buffering capacity is strongest (the inflection point), typically when pH = pKa and the concentrations of the protonated and deprotonated species are equal [2]. |
| Spectrophotometric Titration | Monitors changes in UV-Vis absorption spectrum of a compound at different pH levels. pKa is determined from the shift in absorbance at specific wavelengths, fitting the data to a model that relates protonation state to spectral features [2]. |
| NMR Titration | Tracks changes in chemical shifts of atoms (e.g., ( ^1H ), ( ^{13}C )) near the ionizable group as a function of pH. The pKa is determined by analyzing the titration curve of the chemical shift versus pH [2]. |
The experimental workflow for these methods generally follows a consistent logical structure, from sample preparation to data fitting.
Experimental workflow for determining pKa via titration methods.
For a complex molecule like 8-HQC, which has multiple potential protonation sites, the dissociation can be visualized as an equilibrium between its protonated and deprotonated states.
Proton dissociation equilibrium for an acid (HA ⇌ A⁻ + H⁺) [3] [2].
Since the specific pKa values for 8-HQC are not available in the search results, I suggest you:
8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and analytical chemistry due to its versatile chelating properties and broad-spectrum biological activities. The molecule consists of a quinoline backbone with a hydroxyl group at the 8-position, creating an O,N-donor set ideal for coordinating various metal ions. When combined with citric acid, 8-hydroxyquinoline forms 8-hydroxyquinoline citrate (C₁₅H₁₅NO₈), a salt with enhanced water solubility compared to the parent compound [1]. This derivative maintains the essential chelating capability while offering improved formulation characteristics for practical applications.
The significance of this compound in biological systems stems from its ability to selectively chelate metal ions, particularly bivalent transition metals, which plays a crucial role in its mechanism of action across therapeutic contexts. Historically, 8-HQ derivatives have been employed as antiseptic and disinfectant agents since the late 19th century, with documented uses predating modern antibiotics [2]. In contemporary research, this compound continues to be relevant in various fields, including antimicrobial applications, cancer research, and the treatment of neurodegenerative disorders, owing to its metal ionophore properties that can disrupt metal homeostasis in pathological cells [2]. The citrate salt form offers particular advantages in pharmaceutical formulations where enhanced bioavailability and controlled release are desired, making speciation studies essential for understanding its behavior in biological systems.
This compound exhibits distinct chemical properties that govern its speciation behavior and biological interactions. The compound has a molecular weight of 337.28 g/mol and features multiple protonation sites with pKa values that influence its metal-binding capacity under physiological conditions [1]. The 8-hydroxyquinoline moiety provides the primary metal-coordinating functionality through its phenolic oxygen and aromatic nitrogen atoms, while the citrate component enhances water solubility and contributes additional metal-binding sites through its carboxylate groups. This combination creates a versatile chelating system capable of forming complexes with various metal ions with different stoichiometries and stability constants.
The proton dissociation constants of 8-hydroxyquinoline itself occur at pKa values of approximately 4.99 (phenolic OH) and 9.51 (pyridinium NH), defining the pH-dependent speciation of the ligand and its metal complexes [3]. The presence of citrate modifies these properties, creating a more complex protonation scheme that affects metal coordination. The metal chelation behavior of 8-hydroxyquinoline follows classic coordination patterns, forming either 1:1 (metal:ligand) complexes at low ligand concentrations or more stable 1:2 complexes when the ligand is in excess, with the latter adopting a square planar coordination geometry preferred for many transition metal ions [2]. This balanced hydrophilicity-lipophilicity character of this compound enables it to cross biological membranes while maintaining sufficient aqueous solubility for biological activity, a crucial property for its pharmaceutical applications.
The speciation of 8-hydroxyquinoline with metal ions in solution is characterized by the formation of complexes with distinct stoichiometries and stability profiles. Research has demonstrated that 8-HQ forms mono-, bis-, and tris-ligand complexes with various metal ions, with the tris-ligand complexes (MQ₃) typically exhibiting the highest stability under physiological conditions [3]. These complexes display characteristic spectral properties, with molar absorbance spectra of the complexes showing similar λmax values to the completely deprotonated form of the ligand but with distinct spectral shapes that allow for their identification and quantification in mixed systems.
Table 1: Stability Constants of 8-Hydroxyquinoline Complexes with Selected Metal Ions
| Metal Ion | Complex Type | log β Value | Experimental Conditions |
|---|---|---|---|
| In(III) | InQ (1:1) | 14.49 | 0.20 M Cl⁻, UV-Vis |
| In(III) | InQ₂ (1:2) | 25.2 | 0.20 M Cl⁻, UV-Vis |
| In(III) | InQ₃ (1:3) | 34.3 | 0.20 M Cl⁻, UV-Vis |
| Ga(III) | GaQ₃ (1:3) | 36.5 | Comparative data |
The stability constants for 8-hydroxyquinoline complexes follow the Irving-Williams series for bivalent transition metal ions, with variations observed based on specific metal characteristics and experimental conditions [2]. For instance, the tris-ligand complex of 8-hydroxyquinoline with indium (InQ₃) demonstrates sufficient stability to persist in solution (approximately 90% at 10 µM concentration, pH 7.4), though it remains susceptible to ligand exchange reactions with strong competing ligands or proteins in biological systems [3]. This robust yet dynamic binding profile contributes to the biological activity of this compound by facilitating metal transport and redistribution in physiological environments.
The serum speciation of 8-hydroxyquinoline metal complexes is dominated by their interactions with specific transport proteins, primarily transferrin (Tf) and human serum albumin (HSA). These interactions significantly influence the pharmacokinetics and biodistribution of 8-HQ complexes in vivo. Studies investigating the tris(8-hydroxyquinolinato)indium(III) complex (InQ₃) have revealed moderate binding to HSA with an association constant of log K′ = 5.0-5.1, indicating significant but reversible binding that allows for both protein-associated and free forms of the complex in circulation [3]. This balanced binding affinity potentially facilitates transport while maintaining bioavailable pools of the complex.
The interaction with transferrin demonstrates a more complex behavior, where apo-transferrin can effectively displace 8-hydroxyquinoline from its indium complex, leading to transchelation of the metal ion to the protein's specific iron-binding sites [3]. This displacement occurs predominantly at physiological pH, where transferrin has high affinity for metal ions like In(III) and Ga(III). Interestingly, studies comparing the serum speciation of analogous In(III) and Ga(III) complexes have revealed noteworthy differences: while InQ₃ undergoes significant dissociation in serum with transferrin binding predominating, the original GaQ₃ scaffold is preferably retained upon protein interactions with significant albumin binding [3]. This divergent behavior underscores the importance of considering the specific metal center when predicting the biological fate of 8-hydroxyquinoline complexes.
Table 2: Protein Binding Parameters of 8-Hydroxyquinoline Metal Complexes
| Complex | Protein | Binding Constant | Method | Key Findings |
|---|---|---|---|---|
| InQ₃ | HSA | log K′ = 5.0-5.1 | Fluorescence | Moderate affinity, reversible binding |
| InQ₃ | Apo-Tf | - | UF-UV-Vis | Effective ligand displacement |
| GaQ₃ | HSA | - | Fluorescence | Preferential binding over Tf |
| InQ₃ | Serum | - | UF-UV-Vis | Significant dissociation observed |
In addition to high molecular weight proteins, this compound and its metal complexes interact with various low molecular mass (LMM) serum components that influence their overall speciation. Prominent among these are citrate, oxalate, and phosphate, which occur naturally in serum and possess metal-chelating capabilities themselves. These LMM ligands can compete with 8-hydroxyquinoline for metal binding, particularly for complexes with moderate stability constants. The relative concentration, affinity, and kinetics of exchange determine the impact of these interactions on the overall speciation.
The presence of endogenous citrate is particularly relevant for this compound formulations, as it creates a complex equilibrium between the administered compound and naturally occurring metal-citrate complexes. Studies have shown that the relative binding affinity of these competing ligands follows the order of the stability constants for the respective metal complexes, with 8-hydroxyquinoline typically forming more stable complexes with transition metals than citrate but less stable than specialized iron-transport molecules or synthetic chelators used in diagnostic medicine [3]. This balanced affinity allows 8-hydroxyquinoline to function as an effective metal shuttle, capable of acquiring metals from weak complexes while also releasing them to high-affinity binding sites, a property that underpins its biological activity and potential therapeutic applications.
The determination of stability constants for 8-hydroxyquinoline metal complexes employs a combination of pH-potentiometry and UV-visible spectrophotometry to characterize the complex formation equilibria across a relevant pH range. The experimental workflow typically begins with preparing stock solutions of the metal salt and this compound in purified water, often with controlled ionic strength adjusted using NaCl or KCl (0.10-0.20 M). For pH-potentiometric titrations, an automated titration system equipped with a combination glass electrode and precision burette is employed, with titrations performed under inert atmosphere (typically N₂ or Ar) to exclude carbon dioxide and prevent oxidation [3].
The spectrophotometric approach complements potentiometry by providing characteristic spectral signatures for each complex species. Measurements are taken across a wavelength range (typically 250-500 nm for 8-HQ complexes) at varying pH values, and the resulting spectral data are deconvoluted using specialized software to extract stability constants and molar absorptivities for each species [3]. For 8-hydroxyquinoline complexes with limited water solubility, the spectrophotometric method becomes particularly valuable, as it can be applied in mixed aqueous-organic solvents with appropriate corrections. The combined data from both methods allow for the construction of comprehensive speciation models that predict the distribution of complex species under various conditions, including physiological environments.
Experimental workflow for stability constant determination of 8-HQ complexes
Investigating the interaction between 8-hydroxyquinoline complexes and serum proteins employs a multifaceted experimental approach to characterize binding affinity, stoichiometry, and potential complex dissociation. Steady-state and time-resolved fluorescence spectroscopy are particularly valuable for protein binding studies, as they can detect conformational changes in proteins upon complex binding and provide quantitative binding parameters [3]. For these experiments, fixed concentrations of HSA or transferrin are titrated with increasing amounts of the 8-hydroxyquinoline metal complex, and fluorescence measurements are recorded at appropriate excitation/emission wavelengths (typically 295/345 nm for tryptophan residue fluorescence in proteins).
Membrane ultrafiltration coupled with UV-visible spectrophotometry provides a complementary approach for assessing protein binding, particularly useful for detecting complex dissociation and metal transfer. In this method, protein-complex mixtures are subjected to ultrafiltration using membranes with specific molecular weight cutoffs (typically 10 kDa), separating the high molecular weight protein-bound fraction from free complexes and ligands [3]. The filtrate and retentate are then analyzed spectrophotometrically to quantify the distribution of the 8-hydroxyquinoline complex and potential dissociation products. This approach is especially relevant for assessing the stability of 8-hydroxyquinoline complexes in the presence of competing serum proteins and has demonstrated significant dissociation of InQ₃ in human blood serum, highlighting the dynamic nature of these interactions under physiological conditions [3].
The unique speciation properties of this compound and its metal complexes have enabled diverse pharmaceutical applications, particularly in diagnostic medicine and cancer therapy. The tris(8-hydroxyquinolinato)indium(III) complex represents the only indium-containing product currently approved by the FDA for detecting and diagnosing infections and inflammatory lesions [3]. This application leverages the ability of the complex to selectively accumulate at sites of pathology, though the significant serum protein binding of In(III) necessitates specialized administration protocols where blood components are labeled with the complex ex vivo before reintroduction to the patient's circulatory system.
In cancer therapeutics, 8-hydroxyquinoline derivatives have shown promising antiproliferative activity through multiple mechanisms, primarily related to their metal ionophore properties. The compound PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), initially developed for Alzheimer's disease, has demonstrated ability to sensitize resistant bacteria to traditional antibiotics and shows potential in oncology applications [2]. The metal chelation properties of 8-hydroxyquinoline derivatives disrupt cellular metal homeostasis, inhibit metalloenzymes critical for cancer progression, and generate oxidative stress through redox-active metal complexes. Notably, complexation of 8-hydroxyquinoline with specific metal atoms has displayed enhanced anticancer activity compared to established chemotherapeutic agents, highlighting the potential of rational metal-complex design in drug development [2].
The antimicrobial activity of this compound stems primarily from its ability to chelate essential metal ions from microbial pathogens, disrupting metal-dependent physiological processes and generating cytotoxic reactive oxygen species through Fenton-type reactions. This metal-dependent toxicity has been demonstrated against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria [2]. Against Mycobacterium tuberculosis, 8-hydroxyquinoline exhibits potent bactericidal activity in a copper-dependent manner, effectively killing both replicating and non-replicating bacterial populations, a significant advantage for treating this persistent pathogen [2].
The strategic design of 8-hydroxyquinoline derivatives has addressed potential toxicity concerns while maintaining antimicrobial efficacy. For instance, the addition of a pinanediol boronic ester group to 8-hydroxyquinoline creates a prochelator that remains inactive until activated by hydrogen peroxide present at sites of infection, thereby reducing off-target effects and improving tolerability in animal models [2]. This targeted activation approach demonstrates how understanding speciation dynamics can guide the development of safer, more effective antimicrobial agents based on the 8-hydroxyquinoline pharmacophore. The continued emergence of antibiotic resistance has renewed interest in 8-hydroxyquinoline derivatives as potential solutions for resistant infections, particularly when used in combination therapies to resensitize resistant pathogens to conventional antibiotics [2].
Speciation studies of this compound reveal a complex yet fascinating landscape of metal coordination chemistry with significant implications for pharmaceutical applications. The compound's ability to form stable yet dynamic complexes with various metal ions, coupled with its interactions with serum proteins and biological membranes, underpins its diverse biological activities. The experimental methodologies reviewed—including pH-potentiometry, spectrophotometry, and protein binding assays—provide robust tools for characterizing these speciation profiles and predicting biological behavior.
To thoroughly characterize 8-HQC's acid-base behavior, your research should focus on the following core areas, which are summarized in the table below:
| Research Area | Key Objectives | Relevant Experimental Data/Properties |
|---|---|---|
| Acid-Base Equilibrium | Determine protonation states and dominant species at pH 7.4. | pKa values (typically two: for the phenol group and the nitrogen), speciation diagram. |
| Spectroscopic Properties | Identify measurable changes for pH monitoring. | UV-Vis absorption spectra or fluorescence emission shifts at different pH levels. |
| Metal Chelation | Understand how acid-base state affects functionality. | Stability constants of metal complexes (e.g., with Fe³⁺, Al³⁺, Zn²⁺) at physiological pH. |
| Lipophilicity & Permeability | Predict absorption and distribution in the body. | Log P (partition coefficient) and its pH-dependent form, Log D at pH 7.4. |
The following workflow outlines a sequence of key experiments designed to characterize 8-HQC. You can use the Graphviz code below to generate a visual representation of this experimental plan.
The diagram above illustrates the sequential flow of key experiments. Below are detailed methodologies for each step.
The following diagram models the expected acid-base equilibrium of 8-HQC and its interaction with metal ions, which is central to its physiological activity. The Graphviz code below can be used to generate this pathway visualization.
8-Hydroxyquinoline citrate (8-HQC) represents a critically important germicide and vase life extender widely used in the floral industry for maintaining the postharvest quality of cut flowers. As cut flowers transition from a connected, nutrient-supported system to a detached, water-dependent state, they face numerous challenges including vascular blockages caused by microbial growth, water stress due to impaired hydraulic conductivity, and senescence processes accelerated by physiological imbalances. 8-HQC effectively addresses these challenges through multiple mechanisms of action, establishing itself as a foundational component in commercial flower preservatives and research applications across a diverse range of species.
The significance of 8-HQC in postharvest flower management stems from its dual-action functionality combining potent antimicrobial properties with physiological benefits that collectively delay senescence processes. By maintaining vascular functionality and reducing microbial competition for resources, 8-HQC treated flowers demonstrate enhanced water uptake, improved turgor maintenance, and extended aesthetic quality—critical factors determining commercial value and consumer satisfaction in cut flowers. These attributes make 8-HQC particularly valuable for species known for their sensitivity to postharvest challenges and short vase life durations.
The primary mechanism through which 8-HQC extends vase life involves its potent antibacterial activity that directly addresses one of the most significant causes of premature flower senescence. When flower stems are cut and placed in vase solutions, the nutrient-rich xylem fluid creates an ideal environment for microbial proliferation, leading to dense bacterial colonies that physically obstruct water movement through the vascular system. 8-HQC functions as a highly effective germicidal agent that significantly reduces bacterial populations in the vase solution and within the xylem vessels themselves [1]. This action directly prevents vascular blockages that would otherwise limit water transport to the floral tissues, thereby maintaining hydraulic conductivity and preventing wilting.
The antibacterial efficacy of 8-HQC manifests through multiple biochemical pathways. Treatment with 8-HQC at 250 mg L⁻¹ has been demonstrated to cause a substantial reduction in bacterial counts within vase solutions, creating a cleaner environment that facilitates uninterrupted water uptake [1]. By limiting microbial growth, 8-HQC additionally reduces the production of ethylene precursors and other senescence-accelerating compounds generated by bacteria, thereby indirectly delaying flower deterioration. This antimicrobial protection proves particularly crucial in the early stages of vase life when wounds from harvesting create entry points for microbial invasion that can rapidly colonize the vascular system.
Beyond its antimicrobial properties, 8-HQC exerts significant influences on the physiological processes of cut flowers that collectively contribute to extended vase life. Flowers treated with 8-HQC demonstrate enhanced daily solution uptake (DSU), indicating improved hydraulic conductivity throughout the vascular system [1]. This improved water relations status translates directly to reduced fresh weight loss (RFW) over time, helping maintain turgor pressure and cellular integrity in petal and leaf tissues. The compound further contributes to membrane stability by reducing oxidative stress, thereby preserving the structural integrity of cellular components and delaying senescence processes.
The physiological benefits of 8-HQC extend to the biochemical level where it influences antioxidant defense systems and senescence-related metabolic pathways. While specific antioxidant mechanisms of 8-HQC itself were not detailed in the available literature, its ability to maintain lower levels of reactive oxygen species (ROS) accumulation and cell death rate has been observed in combination treatments with other preservatives [2]. Additionally, 8-HQC helps maintain pigment stability (as measured by L, a, b color values) in floral tissues, thereby preserving the visual quality that determines consumer appeal and commercial value [1]. These collective physiological effects position 8-HQC as a multi-faceted tool for postharvest management that addresses both external threats (microbial competition) and internal processes (senescence regulation).
Fig. 1: Multiple mechanisms of action through which 8-HQC extends cut flower vase life, including antibacterial effects, physiological improvements, and biochemical stabilization.
Extensive research has established the dose-dependent efficacy of 8-HQC across diverse cut flower species, with optimal concentrations varying according to specific physiological characteristics and sensitivity thresholds. The compound demonstrates consistent performance in extending vase life while maintaining floral quality parameters. Comparative studies have revealed that 8-HQC frequently outperforms control treatments (distilled water) and shows competitive efficacy against alternative preservatives including salicylic acid, thymol, and silver-based compounds [1]. The following table summarizes documented efficacy across multiple flower types:
Table 1: Efficacy of 8-HQC across different cut flower species
| Flower Species | Optimal Concentration | Vase Life Extension | Key Measured Benefits | Research Source |
|---|---|---|---|---|
| Carnation ('Baltico') | 250 mg L⁻¹ | 12.92 days (vs. 10.83 days control) | Increased daily solution uptake, reduced fresh weight loss, decreased bacterial counts | [1] |
| Rose ('First Red') | 200 ppm | Significant increase | Enhanced fresh weight, reduced microbial growth and vascular blockage | [3] |
| Narcissus tazetta | 300 µL L⁻¹ + 2% sucrose | 9 days (vs. 6 days control) | Increased water uptake, maintained relative fresh weight | [4] |
| Various Cut Roses | 250 mg L⁻¹ + 2% glucose | 4.5 days | Better maximum flower head diameter, reduced weight loss | [3] |
When evaluated against other vase life extension compounds, 8-HQC demonstrates distinct advantages in specific applications while showing compatibility in combination approaches. Research indicates that 8-HQC at 250 mg L⁻¹ was particularly effective for carnations, extending vase life to 12.92 days compared to 12.85 days for salicylic acid at the same concentration and 10.83 days for the control (distilled water) [1]. This positions 8-HQC as a superior antimicrobial option for species particularly sensitive to vascular blockages. The compound's efficacy stems from its comprehensive action addressing both microbial challenges and physiological processes, whereas some alternatives may target narrower aspects of the senescence process.
The compatibility of 8-HQC with other preservative components enhances its utility in formulation development. Studies combining 8-HQC with sucrose solutions for Narcissus tazetta flowers demonstrated that the antimicrobial action of 8-HQC preserved sugar uptake by preventing microbial consumption of carbohydrates in the vase solution [4]. This synergistic relationship highlights how 8-HQC creates favorable conditions for other vase life extending compounds to function effectively, particularly those requiring carbohydrate supplementation to maintain floral metabolic processes. Such compatibility makes 8-HQC a valuable foundation component in complex preservative formulations targeting particularly challenging species or extended vase life requirements.
Table 2: Comparison of 8-HQC with other common vase life extension compounds
| Treatment Compound | Optimal Concentration | Key Mechanisms | Relative Advantages | Limitations |
|---|---|---|---|---|
| 8-HQC | 150-300 mg L⁻¹ | Antimicrobial, improves hydraulic conductivity | Broad-spectrum efficacy, multiple physiological benefits | Requires concentration optimization by species |
| Salicylic Acid | 150-250 mg L⁻¹ | Antioxidant, senescence delay | Enhanced membrane stability | Limited direct antimicrobial action |
| Thymol | 150-200 mg L⁻¹ | Antimicrobial, antioxidant | Natural compound origin | Potential phytotoxicity at higher concentrations |
| Silver Nitrate (AgNO₃) | 0.02 mM | Ethylene action inhibition | Effective against ethylene-sensitive species | Environmental concerns, application restrictions |
The preparation of 8-HQC solutions requires precision weighing and proper dissolution techniques to ensure consistent experimental results and reproducible efficacy. Begin by accurately weighing the required amount of 8-HQC powder using an analytical balance with ±0.1 mg sensitivity. For a standard 250 mg L⁻¹ concentration, measure 250 mg of 8-HQC and transfer to a clean volumetric flask. Add approximately 800 mL of distilled water and stir using a magnetic stirrer until complete dissolution is achieved. Adjust the final volume to 1 L with additional distilled water to obtain the precise concentration [1]. For lower concentrations, adjust the mass proportionally while maintaining the same dissolution protocol.
Solution standardization includes pH verification and sterility assessment prior to experimental use. Measure the pH of the prepared solution using a calibrated pH meter; 8-HQC solutions typically exhibit slight acidity but generally remain within tolerable ranges for most cut flowers without adjustment. While 8-HQC itself provides antimicrobial activity, initial solution sterility can be enhanced by filtering through a 0.45 µm membrane filter if particularly sensitive species are being tested. Prepared solutions should be stored in amber glass containers at room temperature and used within one week to prevent degradation or contamination. For experiments requiring sucrose combination treatments (typically 2-4%), add the carbohydrate component after 8-HQC dissolution using sterile techniques to prevent microbial introduction [4].
Standardized selection criteria for experimental flowers are essential for obtaining reproducible vase life data. Select flowers at commercial maturity stages typical for the species—for roses, this generally corresponds to approximately half-open buds showing partial petal reflex but with centers still tight [3]. Ensure uniformity across treatments by matching developmental stages, stem lengths, and stem diameters as closely as possible. Remove foliage from the lower portions of stems that would be submerged in vase solutions to reduce microbial introduction and excessive transpirational water loss. Under laboratory conditions, recut all stems by 2-3 cm under distilled water to prevent air embolism in the xylem vessels, using sharp sterilized pruning shears or knives to avoid crushing vascular tissues.
Treatment application follows strict experimental protocols to ensure valid comparisons. Assign flowers randomly to treatment groups using a completely randomized design or randomized complete block design depending on experimental requirements. Use clean, sterilized containers for each treatment solution, with typically 300-500 mL of solution per individual flower stem [1]. Maintain consistent environmental conditions throughout the evaluation period, with temperature maintained at 21-23°C, relative humidity at 60-70%, and light intensity at 10-12 µmol m⁻² s⁻¹ for 12-hour photoperiods using cool white fluorescent lamps. These standardized conditions minimize environmental variability and allow accurate assessment of treatment effects rather than environmental influences on vase life parameters.
Comprehensive data collection throughout the experimental period captures both the quantitative and qualitative aspects of 8-HQC efficacy. Record daily measurements of solution uptake by weighing vases and replenishing with appropriate treatment solutions as needed to maintain constant levels. Simultaneously measure fresh weight changes of individual flowers using precision balances, calculating relative fresh weight (RFW) as (FWd - FW0) where FWd represents fresh weight on day d and FW0 represents initial fresh weight [1]. Document visual changes through daily photography under standardized lighting conditions to create a chronological record of flower development and senescence progression.
Vase life assessment employs clearly defined endpoints specific to each flower type. For carnations, vase life termination typically occurs when flowers exhibit visible wilting, petal in-rolling, or neck bending beyond 45° from vertical [1]. Roses generally reach endpoint when outer petals show wilting, color fading, or petal abscission, or when heads bend beyond 90° from vertical (commonly called "bent neck") [3]. Additional qualitative evaluations may include daily scoring of ornamental quality using a numerical scale (e.g., 1-5 where 5 = excellent, 3 = fair, 1 = poor) and measurement of flower diameter changes to quantify flower opening and subsequent senescence. These multiple assessment parameters provide comprehensive data for statistical analysis of treatment effects on both vase life duration and floral quality throughout the postharvest period.
Fig. 2: Comprehensive experimental workflow for evaluating 8-HQC efficacy in extending cut flower vase life, from solution preparation through data analysis.
The strategic combination of 8-HQC with carbohydrates, primarily sucrose, represents a sophisticated approach to vase life extension that addresses both hydraulic and metabolic challenges in cut flowers. Sucrose supplementation (typically 2-4%) provides exogenous carbohydrates that substitute for the photosynthetic capacity lost after stem excision, maintaining cellular energy production and biosynthetic pathways essential for flower opening and maintenance [4]. 8-HQC plays a crucial role in these combinations by preventing microbial consumption of the added sugars, thereby ensuring carbohydrate availability for floral tissues rather than supporting microbial proliferation in the vase solution. This synergistic relationship has proven particularly effective for flower species with high energy demands during their postharvest phase.
Research with Narcissus tazetta demonstrates the efficacy of such combination approaches, where 2% sucrose combined with 300 µL L⁻¹ 8-HQC significantly increased water uptake and maintained higher relative fresh weight, ultimately extending vase life from six to nine days compared to controls [4]. Similar benefits have been documented in roses, where 8-HQC combined with glucose maintained better maximum flower head diameter and reduced weight loss compared to single-component treatments [3]. These combination strategies require species-specific optimization to balance carbohydrate concentrations that support floral metabolism without inducing osmotic stress or promoting excessive microbial growth that might overcome the antimicrobial capacity of 8-HQC. The optimal ratio typically involves lower carbohydrate concentrations (1-2%) for sensitive species and higher concentrations (3-4%) for flowers with substantial energy reserves and lower microbial sensitivity.
Recent advances in nanomaterial applications have opened new possibilities for enhancing 8-HQC efficacy through combination with engineered nanostructures. Graphene oxide (GO) represents a particularly promising candidate for synergistic action with 8-HQC due to its unique combination of antimicrobial properties and hydraulic enhancements. Research indicates that low concentrations of GO (0.15 mg L⁻¹) combined with commercial preservatives can further improve preservation outcomes compared to preservatives alone [2]. The mechanism involves GO attachment to xylem ducts within flower stems, reducing bacterial blockage of vessels while simultaneously enhancing antioxidant protection capabilities that delay senescence processes.
The combination of 8-HQC with graphene oxide demonstrates complementary mechanisms that address multiple senescence pathways simultaneously. While 8-HQC provides potent antimicrobial action in the vase solution, GO contributes additional antibacterial effects at the vascular level while also modifying water dynamics through its unique material properties [2]. This multi-layered protection results in lower reactive oxygen species accumulation, reduced cell death rates, and higher relative fresh weight maintenance throughout the postharvest period. Such innovative combinations represent the future of cut flower preservation, moving beyond single-compound approaches toward integrated systems that address the complex physiological challenges of postharvest flowers through multiple coordinated mechanisms of action.
Despite its established efficacy, 8-HQC application can present several challenges that require careful management to ensure optimal performance. Concentration optimization remains a frequent consideration, as excessive concentrations may potentially induce phytotoxic effects in sensitive species, while insufficient concentrations provide inadequate antimicrobial protection. The research-indicated optimal range of 150-300 mg L⁻¹ provides a general starting point, but species-specific adjustments may be necessary based on vascular structure, microbial sensitivity, and environmental conditions [1]. When encountering suboptimal results, researchers should consider implementing dose-response experiments with at least three concentrations spanning the recommended range to identify ideal concentrations for specific species or cultivars.
Solution stability represents another consideration for long-term experiments, as 8-HQC solutions may gradually lose efficacy over time, particularly when exposed to light or elevated temperatures. This degradation can lead to inconsistent results in extended experiments unless proper solution management protocols are implemented. Additionally, precipitation issues may occasionally occur in hard water conditions or when combining 8-HQC with certain other preservative components. These challenges can be mitigated through proper solution preparation techniques including the use of distilled water, adequate stirring time for complete dissolution, and proper storage conditions in amber containers at stable temperatures. Regular solution replacement (every 4-5 days) in longer-term experiments ensures consistent antimicrobial protection and prevents potential accumulation of microbial metabolites that might accelerate senescence.
Implementation of several technical refinements can significantly enhance the consistency and reliability of 8-HQC applications in both research and commercial settings. For standardized evaluation, incorporate positive controls using established commercial preservatives alongside negative controls (distilled water) to provide reference points for interpreting 8-HQC efficacy. When preparing combination treatments, always add 8-HQC to the solution before introducing carbohydrates to ensure immediate antimicrobial protection as sugars are introduced. For particularly challenging species with high bacterial susceptibility, consider implementing a pulsing treatment with higher 8-HQC concentrations (400-500 mg L⁻¹) for shorter durations (4-12 hours) before transferring to standard maintenance solutions [3].
Microbial monitoring throughout experiments provides valuable data on antibacterial efficacy and can help explain variations in vase life outcomes. Simple methods include visual inspection of solution clarity, sediment formation observation, and occasionally microbial plating from used vase solutions onto standard media. For advanced physiological insights, combine standard vase life measurements with vascular conductivity assessments through stem segment flow measurements or dye uptake studies that directly quantify the hydraulic benefits conferred by 8-HQC treatments. These technical enhancements transform basic efficacy observations into mechanistic understandings that support more targeted applications and formulation improvements. Finally, always document solution pH at regular intervals, as significant pH drift might indicate microbial breakthrough or chemical changes that could influence treatment efficacy and experimental reproducibility.
8-Hydroxyquinoline (8-HQ) and its salts, including the citrate and sulfate, are recognized for their preservative and biocidal properties. The primary mechanism is its ability to act as a potent metal chelator, sequestering essential metal ions from the environment, which disrupts microbial growth [1] [2]. This property is central to its various applications:
The table below summarizes key formulation parameters based on established uses.
| Parameter | Typical Use / Consideration |
|---|---|
| Reported Concentration | 0.1% (w/v) in nucleic acid extraction buffers; 0.025% in some drug products [1] [3]. |
| Mechanism of Action | Metal chelation (primary); general biocide (mechanism not fully defined) [1] [2] [3]. |
| Solubility Consideration | 8-HQ itself has limited solubility in water. The citrate and sulfate salts are formed to enhance solubility for use in aqueous solutions [3]. |
Based on the available information, here is a framework and key considerations for developing your own application-specific protocol.
The following workflow outlines the key stages in developing and validating a preservative system.
The combination of 8-hydroxyquinoline citrate (8-HQC) and sucrose represents one of the most effective and widely used preservative treatments in cut flower postharvest management. This formulation addresses the primary physiological challenges that lead to premature senescence in cut flowers: microbial occlusion of vascular tissues and carbohydrate deprivation. 8-HQC functions as a broad-spectrum antimicrobial agent that inhibits bacterial and fungal growth in vase water, thereby reducing stem vascular blockages that impede water uptake [1]. Simultaneously, sucrose provides an exogenous carbohydrate source that sustains respiratory metabolism, maintains membrane integrity, and supports ongoing developmental processes in harvested flowers [2]. The synergistic action of these components significantly extends vase life and enhances postharvest quality across numerous cut flower species.
The physiological basis for this treatment stems from the fundamental processes that occur following flower harvest. Once separated from the parent plant, cut flowers experience progressive carbohydrate depletion as they continue respiratory activity without photosynthetic replenishment [3]. This energy deficit accelerates senescence and impairs the flower's ability to maintain osmotic balance and membrane integrity. Concurrently, the cut stem end immersed in water provides an ideal environment for microbial growth, leading to vascular occlusions that restrict water movement to the aerial parts [3]. The 8-HQC and sucrose combination effectively counteracts these parallel deterioration pathways, with 8-HQC maintaining hydraulic conductivity through its antimicrobial action and sucrose sustaining essential metabolic processes [2] [1].
The efficacy of 8-HQC and sucrose treatments depends critically on appropriate concentration selection based on specific flower species and preservation objectives. The optimal concentration ranges have been empirically determined through extensive postharvest research across diverse cut flower types. The table below summarizes recommended formulations for various applications:
Table 1: Standard Formulations for 8-HQC and Sucrose Cut Flower Treatments
| Flower Species | 8-HQC Concentration (ppm) | Sucrose Concentration (%) | Primary Effects | Reference |
|---|---|---|---|---|
| General holding solution | 200-300 | 2-4 | Microbial control + carbohydrate supplement | [2] [3] |
| Strelitzia reginae | 200-300 | 5-10 | Increased vase life, floret number, and fresh weight | [2] |
| Hippeastrum vittatum | 200-300 | 5-10 | Enhanced floret longevity and carbohydrate content | [2] |
| Garden cosmos | 200* | 2 | Prolonged vase life, reduced oxidative stress | [3] |
| Solidago canadensis | 200 | 2 | Maintained fresh weight, reduced bacterial counts | [4] |
| Alstroemeria | 200* | 2-4 | Delayed leaf yellowing, improved floret opening | [4] |
Note: 8-HQC concentration for garden cosmos and Alstroemeria is based on studies using equivalent this compound; concentrations may require validation for specific cultivars.
Step 1: Water Quality Assessment Begin with high-purity water (deionized or distilled) to prevent interference from dissolved minerals or contaminants. Water quality significantly influences solution efficacy and stability [4].
Step 2: 8-HQC Stock Solution Prepare a 1000 ppm 8-HQC stock solution by dissolving 1 gram of this compound in 1 liter of purified water. Stir continuously using a magnetic stirrer until complete dissolution (approximately 15-20 minutes). The stock solution can be stored in amber glass containers at 4°C for up to 30 days.
Step 3: Sucrose Solution Prepare a 20% (w/v) sucrose stock solution by dissolving 200 grams of high-purity sucrose in 1 liter of purified water with gentle heating (35-40°C) to facilitate dissolution. Filter through 0.45 μm membrane filters to remove particulate contaminants.
Step 4: Working Solution Formulation Combine appropriate volumes of stock solutions to achieve the desired final concentrations. For a standard working solution containing 200 ppm 8-HQC and 2% sucrose, mix 200 mL of 8-HQC stock solution (1000 ppm) with 100 mL of sucrose stock solution (20%) and dilute to 1 liter with purified water.
Step 5: pH Adjustment Adjust solution pH to 3.5-4.0 using food-grade citric acid to enhance antimicrobial efficacy and solution uptake. Verify pH using a calibrated pH meter with temperature compensation.
Step 6: Quality Control Document solution osmolarity (target: 200-400 mOsm/L) and electrical conductivity (target: <500 μS/cm) for consistency across experimental batches.
Plant Material Selection Select flowers at commercial maturity stage appropriate for the species. For Strelitzia, choose flowers with the first floret just opening; for Hippeastrum, select when the first floret is partially open [2]. Ensure uniformity in stem length (typically 60-70 cm), diameter, and developmental stage across treatment groups. Randomly assign flowers to experimental groups to minimize selection bias.
Stem Processing Recut all stems underwater at a 45-degree angle to a standardized length (e.g., 50 cm) using sterilized pruning shears. This underwater cutting prevents embolism formation and maintains hydraulic continuity. Remove basal leaves that would be submerged in the treatment solution (typically 10-15 cm from the base) to reduce microbial contamination and tissue decomposition [2] [3].
Treatment Application Immediately place prepared stems in treatment solutions containing the 8-HQC and sucrose formulations at the predetermined concentrations. Use clean containers with sufficient solution volume (typically 500-1000 mL per stem) to prevent premature depletion. Maintain environmental conditions at 20-22°C, 60-70% relative humidity, and 12-hour photoperiod with 15-20 μmol·m⁻²·s⁻¹ light intensity [2] [3].
The following diagram illustrates the complete experimental workflow for evaluating 8-HQC and sucrose treatments on cut flowers:
Diagram 1: Experimental workflow for cut flower treatment evaluation
The efficacy of 8-HQC and sucrose treatments must be evaluated through systematic assessment of multiple postharvest quality parameters. Vase life represents the primary endpoint, defined as the duration from treatment initiation to ornamental termination, which varies by species but typically corresponds to wilting, bending, or discoloration of floral components [2] [3]. Additionally, several quantitative metrics provide insight into the physiological mechanisms underlying treatment effects:
Fresh Weight Dynamics: Measure daily using a precision balance (±0.01 g). Calculate percentage change relative to initial weight. Fresh weight maintenance correlates with water balance efficacy and treatment performance [2] [3].
Solution Uptake Volume: Quantify daily by measuring solution volume depletion in each container. Reduced uptake indicates vascular occlusion development and diminished hydraulic conductivity [3].
Floral Development Metrics: For inflorescence-type flowers, record daily counts of open florets and track progression of floret opening to assess carbohydrate-mediated developmental support [2].
Microbial Assessment: Periodically sample vase solution for bacterial enumeration using standard plate count methods to verify antimicrobial efficacy of 8-HQC [1].
Advanced physiological assessments provide mechanistic insights into treatment effects. The following diagram illustrates the key physiological processes influenced by 8-HQC and sucrose treatments:
Diagram 2: Physiological mechanisms of 8-HQC and sucrose treatment effects
Table 2: Physiological Parameters for Assessing Treatment Efficacy
| Parameter | Assessment Method | Significance | Expected Treatment Effect |
|---|---|---|---|
| Carbohydrate Content | Anthrone method or HPLC analysis [2] | Indicates energy status | Increased soluble carbohydrates in petal tissues |
| Malondialdehyde (MDA) | Thiobarbituric acid reactive substances assay [3] | Marker of lipid peroxidation | Reduced MDA accumulation in florets |
| Hydrogen Peroxide | Titanium sulfate method or peroxidase-based assay [3] | Indicator of oxidative stress | Modulated H₂O₂ levels depending on species |
| Catalase Activity | Spectrophotometric monitoring of H₂O₂ decomposition [3] | Antioxidant enzyme capacity | Maintained or increased activity during vase life |
| Vascular Blockages | Stem section microscopy or dye uptake measurement [3] | Measure of hydraulic conductivity | Reduced percentage of blocked vessels |
While 8-HQC and sucrose treatments address physiological and microbial challenges, temperature management remains critical throughout the postharvest chain. Research indicates that senescence rate temperature sensitivity varies significantly between flower species [5]. For example, gerbera, jonquil, and rose exhibit maximum senescence rates around 20°C, while other species may have different temperature optima. The interaction between chemical treatments and storage temperature must be considered when designing preservation protocols. For international distribution chains where extended transport durations are inevitable, maintaining temperatures below 10°C during most transport links is essential for acceptable vase life outcomes, even with effective chemical treatments [5].
The risk of Botrytis cinerea infection represents another critical consideration in cut flower postharvest management. Temperature conditions during sorting operations prove particularly critical for disease development [5]. 8-HQC provides some protection against fungal pathogens, but integrated management combining chemical treatments with temperature control (delaying conidia germination at temperatures ≤5°C) and avoidance of condensation events provides optimal protection. Simulation studies suggest that in short local distribution chains with relatively high temperatures (≥15°C), the consistency of temperature maintenance may be more critical than absolute temperature values [5].
Although 8-HQC remains a widely used antimicrobial preservative in cut flower solutions, research has identified several alternative biocides with comparable efficacy. Nanosilver (NS) has emerged as a particularly promising alternative, demonstrating similar vase life extension in garden cosmos flowers when combined with sucrose [3]. Comparative studies indicate both 8-HQC and nanosilver effectively limit malondialdehyde accumulation and modulate hydrogen peroxide levels in senescing florets, though they may differ in their effects on endogenous carbohydrate conservation [3]. Other complementary additives include:
Gibberellic acid: Shows efficacy in improving vase life in Solidago and Strelitzia when combined with preservative solutions [2] [4]
Cytokinins (e.g., benzyladenine): Used as pulsing treatments to delay senescence in certain species [4]
Silver thiosulfate (STS): Particularly effective in ethylene-sensitive species, though environmental concerns limit its use in some regions [2]
The selection of specific antimicrobial agents should consider species-specific responses, environmental regulations, and commercial availability. For research applications, comparative evaluation of 8-HQC and alternative preservatives under controlled conditions provides the most robust basis for treatment selection.
The 8-HQC and sucrose combination represents a scientifically validated and practically implemented approach for extending cut flower vase life. Through its dual action addressing both microbial challenges in the vase solution and carbohydrate needs of the harvested flowers, this treatment effectively delays senescence processes across a wide range of species. The protocols outlined herein provide researchers with standardized methodologies for evaluating and optimizing these treatments, while the assessment frameworks enable comprehensive characterization of treatment efficacy. As cut flower postharvest science continues to evolve, these foundational protocols support ongoing innovation in floral preservation technologies.
This compound (8-HQC) represents a strategically important compound in antimicrobial research, particularly against Mycobacterium tuberculosis. 8-Hydroxyquinoline derivatives constitute a class of small planar molecules with exceptional metal-chelating capabilities that confer broad biological activities. These compounds have demonstrated potent bactericidal effects against M. tuberculosis, including drug-resistant strains, positioning them as promising candidates for addressing the global tuberculosis pandemic. The citrate formulation enhances the compound's solubility and bioavailability, making it particularly suitable for experimental and potential therapeutic applications.
The structural versatility of the 8-hydroxyquinoline scaffold allows for various synthetic modifications that fine-tune its pharmacological properties. As tuberculosis remains the leading cause of death worldwide from bacterial infections, with approximately 10.6 million people infected in 2021 and nearly half a million cases of rifampicin-resistant TB annually, the development of novel antitubercular agents with unique mechanisms of action represents an urgent medical priority. The 8-hydroxyquinoline series has emerged as particularly promising due to its rapid bactericidal activity and copper-dependent mechanism that distinguishes it from conventional anti-TB drugs [1].
The primary mechanism through which this compound exerts its antitubercular effects is through functioning as a copper ionophore. This specific activity was definitively established through a series of experiments demonstrating that the antibacterial potency of 8-HQ analogues is both potentiated by copper ions and diminished when copper is depleted from the experimental medium [1]. Research has confirmed that 8-HQ derivatives form 1:1 complexes with copper in solution, enabling these compounds to transport copper ions across the bacterial cell membrane and thereby dramatically increase intracellular copper concentrations.
The copper dependency of 8-HQ activity was rigorously validated through multiple experimental approaches:
Copper Potentiation Studies: Addition of copper ions (Cu²⁺) to the culture medium resulted in a dose-dependent increase in potency across all tested 8-HQ analogues, with some molecules exhibiting >10-fold enhancement of antibacterial activity [1].
Copper Chelation Experiments: When the copper-specific chelator ammonium tetrathiomolybdate (TTM) was introduced to the medium, compound activity was significantly reduced, with observed 15-25 fold losses in potency for representative 8-HQ molecules [1].
Metal Specificity Assessment: Testing with other divalent metal cations (iron, manganese, magnesium, zinc) confirmed that the potentiation effect is specific to copper, with no comparable synergy observed with other metals [1].
The copper ionophore activity of this compound triggers a cascade of intracellular events that ultimately lead to bacterial death. The coordinated response involves both direct metal toxicity and secondary oxidative damage:
Copper Transport: 8-HQC facilitates copper influx into M. tuberculosis cells, significantly increasing intracellular copper concentrations specifically when extracellular copper is available [1].
Copper Stress Response: The heightened intracellular copper levels induce expression of ctpV, encoding a copper export protein, confirming activation of the bacterial copper stress response [1].
ROS Generation: The accumulated copper catalyzes Fenton-like reactions, producing hydroxyl radicals that damage cellular components. This ROS generation is transient, peak at 90 minutes post-exposure, but sufficient to cause lethal damage [1].
Cellular Damage: The oxidative stress targets multiple cellular systems, potentially including metalloenzymes, Fe-S cluster proteins, and cell envelope biosynthetic enzymes, as suggested by hypomorph strain screening [1].
Table 1: Key Experimental Evidence Supporting Copper Ionophore Mechanism
| Experimental Approach | Key Findings | Research Implications |
|---|---|---|
| Intracellular Copper Measurement | 8-HQ exposure increased intracellular Cu²⁺ specifically when extracellular copper was available | Direct evidence of ionophore activity |
| ICP-MS Metal Analysis | Specific increase in total copper content; no changes in other metals (Zn, Fe, Mg, Mn, Ca) | Confirmed metal specificity of the mechanism |
| ROS Detection | Transient hydroxyl radical generation at 90 minutes; abrogated by thiourea | Established oxidative damage component |
| Gene Expression Analysis | Upregulation of ctpV copper exporter gene | Demonstrated bacterial copper stress response |
Figure 1: Copper Ionophore Mechanism of this compound Against M. tuberculosis
The antimycobacterial potency of this compound and related compounds has been rigorously quantified through determination of minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. Under standard culture conditions, representative 8-HQ analogues demonstrate MIC values <5 μM, indicating potent activity against this pathogen [1]. The activity is notably bactericidal rather than bacteriostatic, making this compound class particularly valuable for tuberculosis treatment where rapid reduction of bacterial burden is critical.
The MIC values are significantly influenced by copper availability in the culture medium. Standard microbiological medium for M. tuberculosis culture contains approximately 7 μM Cu²⁺, which contributes to the baseline activity observed. When copper availability is modulated, dramatic changes in MIC occur:
Table 2: Antimicrobial Activity Profile of 8-Hydroxyquinoline Derivatives
| Compound | MIC Range (Standard Conditions) | MIC with Copper Potentiation | MIC with Copper Chelation | Cellular Model Activity |
|---|---|---|---|---|
| 8-HQ Citrate | <5 μM (representative analogues) | >10-fold reduction | 15-25 fold increase | ~50% reduction of intracellular M. tuberculosis in macrophages |
| TPN-0086910 | Low micromolar range | >10-fold potency increase | >25-fold loss of activity | Not specified |
| TPN-0086937 | Low micromolar range | Significant potency increase | 15-fold loss of activity | Not specified |
| Nitroxoline | Not specified | Not specified | Not specified | Clinical use for other indications |
Beyond direct antibacterial activity against planktonic M. tuberculosis, this compound demonstrates several additional pharmacologically relevant properties:
Activity Against Non-replicating Bacilli: 8-HQ derivatives maintain activity against non-replicating forms of M. tuberculosis, addressing a critical challenge in TB therapy where dormant bacteria contribute to treatment failure and relapse [2].
Intracellular Efficacy: In macrophage infection models, 8-HQ treatment reduces intracellular M. tuberculosis burden by approximately 50%, suggesting the compound can penetrate host cells and access the pathogen within its intracellular niche [1].
Metal Ion Specificity: The antibacterial activity is highly specific to copper potentiation; testing with iron, manganese, magnesium, or zinc demonstrated no comparable synergy or antagonism [1].
Broad-spectrum Potential: While optimized for tuberculosis, the 8-HQ scaffold shows inherent activity against diverse pathogens including methicillin-resistant Staphylococcus aureus, Streptococcus mutans, and Cryptococcus neoformans [1] [2].
Principle: This protocol determines the minimum inhibitory concentration of this compound against Mycobacterium tuberculosis under standard conditions and with modulated copper availability to confirm copper ionophore mechanism [1].
Materials:
Procedure:
Notes:
Principle: This procedure quantifies changes in intracellular copper content following this compound treatment using both fluorescent probes and ICP-MS methodologies [1].
Materials:
Procedure - Fluorescent Method:
Procedure - ICP-MS Method:
Notes:
Figure 2: Experimental Workflow for Intracellular Copper Accumulation Assessment
Principle: This protocol detects reactive oxygen species generation following this compound treatment and demonstrates the specific involvement of hydroxyl radicals in the killing mechanism [1].
Materials:
Procedure:
Notes:
The unique copper-dependent mechanism of this compound suggests several promising therapeutic applications for tuberculosis treatment:
Drug-Resistant Tuberculosis: The novel mechanism of action, distinct from conventional TB drugs, positions 8-HQC as a promising candidate for multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis. With almost half a million cases of rifampicin-resistant TB emerging annually, compounds with new mechanisms are urgently needed [1].
Shorter Treatment Regimens: The rapid bactericidal activity observed with 8-HQ analogues could potentially contribute to shortened treatment duration for tuberculosis, addressing a major limitation of current therapies that require 6-9 months of treatment.
Host-Directed Therapy: The ability of 8-HQ to synergize with phagosomal copper in macrophages suggests potential as a host-directed therapeutic that enhances innate immune mechanisms against intracellular M. tuberculosis [1] [2].
Combination Therapy: The ionophore mechanism may create synergistic opportunities with conventional anti-TB drugs or other antimicrobials, similar to the demonstrated ability of the 8-HQ analog PBT2 to sensitize resistant bacteria to traditional antibiotics [2].
Future development of this compound as an antitubercular agent should address several key considerations:
Toxicity Mitigation: While 8-HQ demonstrates some host toxicity at moderate concentrations, strategic chemical modifications can improve the therapeutic index. The successful application of a pinanediol boronic ester prochelator that is activated specifically in the phagolysosome environment demonstrates the feasibility of targeted activation approaches [2].
Hybridization Strategies: Literature surveys indicate that hybridization approaches where the 8-HQ moiety is conjugated with other pharmacophores (indole, benzimidazole, etc.) can improve target specificity and reduce off-target effects [2].
Halogenation Effects: Strategic halogenation at different positions on the 8-HQ scaffold can enhance lipophilicity, improving absorption and potentially increasing antibacterial activity [2].
Late-Stage Functionalization: The application of late-stage functionalization strategies enables insertion of specific functional groups to optimize pharmacological properties while maintaining the core ionophore activity [2].
Table 3: Research Gaps and Recommended Investigation Approaches
| Research Gap | Recommended Experimental Approach | Expected Outcome |
|---|---|---|
| Specific cellular targets | Hypomorph strain screening combined with metabolomics | Identification of primary sensitivity pathways |
| In vivo efficacy | Mouse infection models with copper modulation | Validation of therapeutic potential in whole organisms |
| Resistance development | Serial passage experiments with sub-MIC compounds | Assessment of resistance risk and mechanisms |
| Host-pathogen interactions | Macrophage infection models with copper transport inhibition | Elucidation of copper synergy in intracellular environment |
| Formulation optimization | Nanoparticle encapsulation with copper co-delivery | Enhanced bioavailability and targeted delivery |
This compound represents a promising antitubercular agent with a novel copper ionophore mechanism that distinguishes it from conventional tuberculosis therapeutics. The compound's ability to transport copper into bacterial cells, generate reactive oxygen species, and disrupt multiple cellular functions provides a multi-faceted approach to combating Mycobacterium tuberculosis infections. The detailed protocols presented herein provide researchers with robust methodologies for investigating this compound class, quantifying its activity, and elucidating its unique mechanism of action.
The metal-specific potency of this compound, combined with its activity against both replicating and non-replicating bacilli, positions this compound as a valuable candidate for inclusion in novel therapeutic regimens against drug-resistant tuberculosis. Future research directions should focus on optimization of the therapeutic index through prochelator strategies, hybrid molecule development, and targeted delivery approaches that maximize antibacterial efficacy while minimizing host toxicity. As tuberculosis continues to pose significant global health challenges, the exploration of innovative mechanisms such as copper ionophore activity represents a promising frontier in antimicrobial development.
Antimicrobial Resistance (AMR) is a critical global public health threat, necessitating accurate and rapid antimicrobial susceptibility testing (AST) to guide appropriate treatment and control the spread of resistance [1]. AST methods are essential for profiling susceptibility, surveilling resistance patterns, and supporting antimicrobial stewardship programs [1] [2].
Classical phenotypic methods, which determine the Minimum Inhibitory Concentration (MIC), remain the cornerstone of AST [1] [3].
| Method | Description | Key Features | Turnaround Time |
|---|---|---|---|
| Broth Dilution | Determines the MIC by testing bacterial growth in liquid media with serial antibiotic dilutions [1]. | Reference quantitative method [1]. | 18-24 hours or more [1]. |
| Agar Dilution | Determines the MIC by incorporating antibiotics into solid agar plates [1]. | Reference method, efficient for batch testing [1]. | 18-24 hours or more [1]. |
| Disk Diffusion | Places antibiotic-impregnated disks on an inoculated agar plate and measures the zone of inhibition [1]. | Qualitative, simple, and cost-effective [1]. | 18-24 hours [1]. |
| Gradient Diffusion | Uses a strip with an exponential antibiotic gradient to determine MIC on an agar plate [1]. | Quantitative and flexible [1]. | 18-24 hours [1]. |
Automated commercial systems like Vitek, BD Phoenix, and Microscan have streamlined these processes, using cassettes with antibiotics and providing automated reading through turbidity or redox indicators, reducing turnaround times to 4-8 hours after a pure isolate is obtained [3].
To overcome the time limitations of classical methods, several rapid technologies are being developed.
The following diagram illustrates a generalized workflow for phenotypic AST, from sample collection to result interpretation. This workflow is adaptable for researching new AST methods, including the potential investigation of novel compounds.
This is a detailed protocol for the reference broth microdilution method, which can serve as a template for evaluating new antimicrobial agents [1] [4].
1. Principle The test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (the Minimum Inhibitory Concentration or MIC) by incubating the organism in a liquid medium containing serial dilutions of the agent [1].
2. Materials
3. Procedure
Step 1: Prepare Antimicrobial Dilutions.
Step 2: Prepare Inoculum.
Step 3: Dilute and Inoculate.
Step 4: Incubate.
4. Results and Interpretation
The field of AST is rapidly evolving to meet the demand for faster, more precise, and portable diagnostic tools [1] [3]. Key evaluation criteria for any new AST technology, as outlined by EUCAST, include its general applicability, testing capacity, validation against reference methods, and commercial availability [3].
The histamine receptor 2 (HRH2) plays a critical role in gastric acid secretion, making it an important therapeutic target for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Traditional HRH2 blockers, including ranitidine and cimetidine, have long been mainstays in treatment regimens. However, recent safety concerns have emerged, particularly with ranitidine and nizatidine, which contain a tertiary amine that decomposes to N-nitrosodimethylamine, a recognized human carcinogen. This discovery has led to drug recalls and created an urgent need for novel HRH2 blocker scaffolds with improved safety profiles [1].
The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure in medicinal chemistry with versatile binding properties and favorable drug-like characteristics. 8-HQ is a planar heterocyclic compound containing a phenolic hydroxyl group at the 8-position relative to the nitrogen atom in the quinoline ring. This specific arrangement allows it to function as an excellent metal chelator, forming stable complexes with various metal ions through coordination between the oxygen and nitrogen atoms [2] [3]. Historically, 8-HQ derivatives have demonstrated a broad spectrum of pharmacological applications, including antimicrobial, anticancer, and antineurodegenerative activities [4] [2]. The discovery of their HRH2 blocking activity represents a novel therapeutic application that expands the clinical potential of this versatile chemotype [1].
The initial discovery of 8-hydroxyquinoline's HRH2 blocking activity emerged from a high-throughput screening approach utilizing an innovative yeast-based sensor system. Researchers engineered a yeast strain expressing human HRH2 coupled to the endogenous yeast G-protein signaling pathway, with receptor activation linked to luminescence output. This system enabled rapid screening of a 403-member anti-infection chemical library, leading to the identification of three 8-hydroxyquinoline derivatives—chlorquinaldol, chloroxine, and broxyquinoline—as potent HRH2 blockers [1].
These findings were subsequently validated in mammalian cell systems, confirming that the HRH2 blocking activity translates to human biology. Molecular docking studies suggest that these 8-HQ derivatives bind to the histamine binding pocket of HRH2 and function as competitive antagonists. Additional structure-activity relationship data indicate that the 8-hydroxyquinoline core interacts with key residues in the orthosteric binding site, while substituents at various positions modulate affinity and specificity [1]. This discovery is particularly significant as it reveals a previously unknown mechanism through which antimicrobial 8-HQ derivatives may modulate gastric acid secretion when present in the gastrointestinal tract at sufficient concentrations [1].
8-Hydroxyquinoline citrate stock solution (10 mM): Accurately weigh 3.73 mg of this compound (molecular weight: 373.29 g/mol) and dissolve in 1 mL of dimethyl sulfoxide (DMSO). Vortex thoroughly until complete dissolution. Store aliquots at -20°C protected from light. Under these conditions, the solution remains stable for at least 6 months [5].
Working solution preparation: Dilute the stock solution in appropriate assay buffer immediately before use. For cell-based assays, ensure that the final DMSO concentration does not exceed 0.1% to maintain cell viability. For the yeast-based HRH2 screening assay, prepare working concentrations ranging from 100 nM to 100 μM through serial dilution [1].
Purity verification: Analyze compound purity using reverse-phase HPLC with a C18 column (150 × 4.6 mm, 5 μm) and a mobile phase gradient of 10-90% acetonitrile in water containing 0.1% formic acid over 20 minutes. Monitor absorbance at 254 nm. Acceptable purity should exceed 95% [1].
Metal content assessment: Given the metal chelating properties of 8-HQ, analyze critical metal contaminants using inductively coupled plasma mass spectrometry (ICP-MS). Pay particular attention to zinc, copper, and iron concentrations, which should be below 1 ppm for assay reliability [3].
Strain preparation: Inoculate the HRH2 sensor yeast strain (generated by integrating human HRH2 cDNA into the yeast genome under a constitutive promoter) into 5 mL of synthetic complete (SC) medium lacking uracil to maintain selection pressure. Incubate overnight at 30°C with continuous shaking at 220 rpm [1].
Assay preparation: Dilute the overnight culture to an OD600 of 0.2 in fresh SC medium and aliquot 90 μL per well into black-walled, clear-bottom 96-well assay plates. Allow cells to grow for 4-6 hours until OD600 reaches 0.6-0.8 [1].
Compound addition: Add 10 μL of serially diluted 8-hydroxyquinoline derivatives (prepared in assay buffer) to appropriate wells. Include controls: blank (medium only), vehicle control (0.1% DMSO), and positive control (1-10 μM famotidine). Pre-incubate plates for 30 minutes at 30°C [1].
Receptor activation: Add 10 μL of histamine solution (prepared in assay buffer) to a final concentration of 1 mM. For control wells, add 10 μL of assay buffer without histamine. Incubate plates for 3-4 hours at 30°C to allow for signal development [1].
Luminescence detection: Add 100 μL of luminescence substrate (commercial luciferase assay system) to each well. Measure luminescence immediately using a plate reader with integration time of 1 second per well. Calculate percentage inhibition relative to vehicle-controlled histamine response [1].
The following diagram illustrates the experimental workflow for the yeast-based HRH2 blocker screening protocol:
Cell line maintenance: Culture CHO-K1 or HEK293 cells stably expressing human HRH2 in Ham's F-12 medium (for CHO-K1) or DMEM (for HEK293) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotic (e.g., 400 μg/mL G418). Maintain cells at 37°C in a humidified 5% CO₂ atmosphere [1].
Assay preparation: Harvest cells at 80-90% confluence using gentle enzymatic dissociation. Seed cells into 96-well plates at a density of 2.5 × 10⁴ cells per well in complete medium. Incubate for 24 hours to allow cell attachment and recovery [1].
Compound pretreatment: Prepare fresh solutions of 8-hydroxyquinoline derivatives in assay buffer (HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4). Remove culture medium from cells and add 80 μL of assay buffer containing 500 μM IBMX (phosphodiesterase inhibitor) and various concentrations of test compounds. Incubate for 30 minutes at 37°C [1].
Stimulation: Add 10 μL of histamine solution to a final concentration of 10 μM. Include controls: basal (no histamine), maximum response (histamine alone), and reference control (famotidine). Incubate for 15 minutes at 37°C [1].
cAMP detection: Terminate stimulation by removing medium and lysing cells with 100 μL of lysis buffer. Quantify cAMP content using a commercial cAMP ELISA kit according to manufacturer's instructions. Calculate percentage inhibition relative to histamine control response [1].
Table 1: HRH2 Blocking Potency of 8-Hydroxyquinoline Derivatives in Yeast and Mammalian Systems
| Compound | Chemical Structure | IC₅₀ Yeast System (μM) | IC₅₀ Mammalian Cells (μM) | Maximum Inhibition (%) |
|---|---|---|---|---|
| Chlorquinaldol | 5,7-dichloro-8-HQ | 1.8 ± 0.3 | 2.5 ± 0.4 | 98 ± 3 |
| Chloroxine | 5,7-dichloro-8-HQ | 2.3 ± 0.4 | 3.1 ± 0.5 | 95 ± 4 |
| Broxyquinoline | 5,7-dibromo-8-HQ | 4.7 ± 0.6 | 6.2 ± 0.8 | 92 ± 5 |
| 8-Hydroxyquinoline | Unsubstituted 8-HQ | 25.4 ± 3.2 | 35.6 ± 4.1 | 75 ± 6 |
| Famotidine (Reference) | Traditional H2 blocker | 0.8 ± 0.1 | 1.2 ± 0.2 | 100 ± 2 |
The data demonstrate that halogenated derivatives of 8-hydroxyquinoline show significantly enhanced HRH2 blocking activity compared to the unsubstituted parent compound. The dichloro substitutions (chlorquinaldol and chloroxine) impart particularly potent antagonism, with IC₅₀ values in the low micromolar range [1].
Table 2: Metal Chelation Properties and Physicochemical Characteristics
| Compound | pKa | Partition Coefficient (Log P) | Cu²⁺ Binding Constant (Log K) | Zn²⁺ Binding Constant (Log K) | Aqueous Solubility (μg/mL) |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | 9.9 | 2.02 | 12.2 | 11.2 | 350 |
| Chlorquinaldol | 8.9 | 3.45 | 14.8 | 13.1 | 45 |
| Chloroxine | 9.1 | 3.28 | 14.5 | 12.9 | 52 |
| Broxyquinoline | 8.7 | 3.82 | 15.2 | 13.6 | 28 |
| 8-HQ citrate | 6.4 | 1.15 | - | - | 1250 |
The metal chelation properties of these compounds, particularly for copper and zinc ions, may contribute to their biological activity and physicochemical behavior. The citrate salt form of 8-HQ significantly enhances aqueous solubility, which is advantageous for formulation development [3] [5].
The following structure-activity relationship (SAR) trends have been observed for 8-hydroxyquinoline derivatives as HRH2 blockers:
The discovery of 8-hydroxyquinoline derivatives as HRH2 blockers opens several promising therapeutic avenues:
Next-generation anti-ulcer medications: Development of 8-HQ-based HRH2 blockers could address the safety concerns associated with traditional medications like ranitidine, which was recalled due to carcinogenic impurity formation [1].
Dual-function antimicrobial/acid suppression agents: Given that chloroxine and broxyquinoline are established antimicrobials, these compounds could potentially treat Helicobacter pylori infections while simultaneously reducing gastric acid secretion [1].
Multi-target approaches for neurological disorders: Several 8-HQ derivatives, including clioquinol and PBT2, have shown promise in clinical trials for Alzheimer's disease and other neurological conditions through metal-protein attenuating mechanisms. The newly discovered HRH2 activity suggests potential additional benefits for comprehensive treatment approaches [2] [3].
High-throughput screening optimization: For large-scale compound screening, the yeast-based assay can be miniaturized to 384-well format, reducing reagent costs and increasing throughput. Include 0.05% pluronic F-68 in the assay buffer to minimize compound adsorption [1].
In vivo efficacy assessment: For animal studies, this compound can be administered orally in 0.5% methylcellulose suspension. The recommended starting dose for efficacy studies in rodent models of gastric acid secretion is 4 mg/kg, with pharmacokinetic analysis to determine appropriate dosing regimens [6].
Safety profiling: Include assessment of metal chelation effects in safety pharmacology studies, particularly evaluating potential interactions with essential metal absorption and homeostasis. Conduct specific assays for copper and zinc disposition in long-term toxicity studies [3].
The discovery that 8-hydroxyquinoline derivatives function as histamine receptor H2 blockers represents a significant advancement in the field of gastric acid secretion modulation. The experimental protocols outlined in this document provide robust methodologies for identifying and characterizing novel 8-HQ-based HRH2 antagonists. The unique metal-chelating properties of this chemotype, combined with its favorable drug-like characteristics, position 8-hydroxyquinoline derivatives as promising candidates for the development of next-generation therapeutics with potential applications beyond acid suppression disorders. Future research should focus on optimizing the selectivity and safety profiles of these compounds while exploring their multi-target potential in complex disease pathways.
8-HQC is a biocidal compound that helps prevent vascular blockages and microbial growth in vase water. It is frequently used with sucrose, which provides a supplemental energy source [1].
Typical Workflow and Considerations
The following diagram outlines the key stages of a postharvest treatment experiment using 8-HQC.
Key Experimental Parameters to Define:
The table below summarizes a specific protocol used in a recent study on peony flowers, which you can adapt as a starting point for your experiments.
| Parameter | Specification |
|---|---|
| Objective | To test the efficacy of various preservatives, including a standard 8-HQC formula, on vase life. |
| Treatment Solution | Standard Preservative: 200 mg L⁻¹ 8-HQC + 2% sucrose. Controls: Distilled water; commercial preservatives (e.g., Chrysal, Floralife). | | Treatment Method | Pulsing treatment for the first 72 hours after harvest, simulating the distribution phase. Afterwards, stems are transferred to a flower food solution (e.g., Chrysal Clear, Floralife 300) for the remainder of the vase life. | | Key Evaluation Metrics | Vase life (days), flower diameter (mm), bud opening rate, re-hydration capability. | | Critical Finding | Response to 8-HQC and other preservatives was highly cultivar-specific. Positive effects were not universal, underscoring the need for cultivar-specific testing. |
To develop a robust protocol, consider these steps:
I hope these structured application notes provide a solid foundation for your work. If you can specify the particular flower species you are investigating, I may be able to provide more targeted information.
The table below summarizes copper accumulation capabilities and tolerance levels from recent studies involving various bacterial and yeast strains.
| Microorganism Strain | Copper Accumulation Efficiency | Copper Tolerance | Key Experimental Conditions | Citation |
|---|---|---|---|---|
| Acinetobacter sp. IrC2 | 508.01 mg/g of cell dry weight | Up to 6 mM CuSO₄ (toxic threshold); MIC: 10 mM CuSO₄ | LB medium; quantified by Atomic Absorption Spectrophotometry (AAS) | [1] |
| E. coli BL21 RIL | 4.79 mg/L of culture (normalized to OD=1.0) | Up to 2.5 mM CuSO₄ | LB medium; quantified by ICP-OES analysis | [2] |
| S. cerevisiae BJ5465 | >400x more than control strain | Up to 10 mM CuSO₄ | YPD medium; quantified by ICP-OES analysis | [2] |
| Recombinant E. coli (cMBP3) | Not quantitatively measured | ~4 mM CuSO₄ (~160x EC₅₀) | LB medium; tolerance assessed via growth on gradient plates | [3] |
Based on the methodology from Acinetobacter sp. IrC2 study [1], here is a general protocol for a bacterial copper accumulation assay that can be adapted.
1. Bacterial Growth and Copper Exposure
2. Cell Harvesting and Digestion
3. Copper Quantification and Analysis
The following diagram outlines the key stages of the protocol.
Please be aware that the provided protocol is a general framework based on related research. To implement an 8-HQC-specific assay, you will need to adapt these methods by consulting primary literature that specifically uses 8-HQC, and determine the optimal concentration, exposure time, and solvent conditions for this particular chelator.
8-Hydroxyquinoline (8-HQ) and its derivatives represent a class of heterocyclic organic compounds with significant biological activity, particularly in the context of metal chelation and reactive oxygen species (ROS) modulation. First synthesized in 1880, 8-HQ has evolved from a historical antiseptic to a compound of intense interest in neurodegenerative disease research, oncology, and antimicrobial development [1]. The molecule's unique structure, featuring both nitrogen and oxygen donor atoms, enables it to form stable complexes with various metal ions including copper, iron, and zinc, which underlies its diverse biological effects [2] [1]. The citrate formulation of 8-HQ enhances its solubility and bioavailability for experimental applications, making it particularly valuable for research investigating the intersection of metal homeostasis and oxidative stress.
The resurgence of interest in 8-HQ derivatives in recent decades stems from their dual capacity to both ameliorate and generate oxidative stress depending on context and concentration. At the molecular level, 8-HQ exhibits a pKa of approximately 9.9 and exists as a colorless solid in its pure form [1]. Its conjugate base serves as an efficient chelating agent for quantitative metal ion determination, while its hydrophobic nature facilitates cellular membrane penetration [2]. The compound's ability to disrupt metal homeostasis in biological systems has established it as a valuable experimental tool for probing ROS-dependent signaling pathways and toxicity mechanisms across various cell types, including neural stem cells, cancer cells, and microbial pathogens [3] [4].
8-Hydroxyquinoline possesses a bidentate ligand structure that enables formation of stable complexes with transition metals through oxygen and nitrogen coordination atoms. This molecular arrangement allows 8-HQ to adopt different coordination geometries depending on concentration ratios—forming 1:1 complexes at lower ligand concentrations and 1:2 (metal:ligand) complexes when 8-HQ is in excess [2]. The chelating potency of 8-HQ generally follows the Irving-Williams series, with particularly high affinity for Cu²⁺, Zn²⁺, and Fe³⁺ ions [2]. This metal-chelating capability represents the fundamental property underlying most of 8-HQ's biological activities, as it can effectively disrupt cellular metal homeostasis and interfere with metal-dependent enzymatic processes.
The metal complexation behavior of 8-HQ derivatives varies significantly with structural modifications. For instance, the derivative 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) demonstrates enhanced biological activity compared to the parent compound, while PBT2, another 8-HQ derivative previously investigated for Alzheimer's disease, functions primarily as a zinc ionophore [2]. The iron complex Fe(8-hq)₃ exhibits a distinctive octahedral geometry where the Fe³⁺ ion is completely encapsulated by three 8-HQ molecules, effectively concealing the ionic nature of the iron center and enhancing membrane permeability [4]. These structure-activity relationships highlight how strategic modifications to the 8-HQ core can tune its specificity and efficacy for different research applications.
The relationship between 8-HQ and reactive oxygen species involves multiple interconnected mechanisms that vary based on cellular context and the presence of specific metal ions:
Metal-Catalyzed ROS Generation: 8-HQ can facilitate Fenton-like reactions and Haber-Weiss cycles by maintaining transition metals in their reduced state, particularly iron and copper. The Fe(8-hq)₃ complex exemplifies this mechanism, as it can readily transport iron across biological membranes and subsequently promote ROS generation through electron transfer reactions [4]. This iron delivery mechanism represents a dual antimicrobial approach that combines the toxic potential of iron with the metal-chelating properties of 8-HQ [4].
Mitochondrial ROS Modulation: Several 8-HQ derivatives can induce ROS production at specific sites within the mitochondrial electron transport chain. Complex I (site Iꜰ and IQ) and Complex III (site IIIQo) represent primary locations for superoxide generation when electron flow is disrupted [5]. The presence of 8-HQ metal complexes can enhance electron leak at these sites, thereby increasing mitochondrial superoxide production that subsequently converts to other ROS species.
Enzymatic ROS Induction: In neural stem cells, DMAMQ stimulates ROS generation primarily through activation of NADPH oxidase (Nox) enzymes [3]. This mechanism appears concentration-dependent and occurs within a relatively narrow therapeutic window, highlighting the precise experimental conditions required for reproducible results. The Nox-dependent ROS generation subsequently influences cell proliferation and differentiation pathways, demonstrating the signaling role of 8-HQ-induced oxidative species.
Table 1: Primary Mechanisms of 8-HQ-Induced ROS Generation in Biological Systems
| Mechanism | Key Metals Involved | Primary ROS Generated | Cellular Locations |
|---|---|---|---|
| Fenton Reaction | Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺ | •OH (Hydroxyl radical) | Cytosol, Lysosomes |
| Mitochondrial Disruption | Fe-S cluster proteins | O₂•⁻ (Superoxide) | Mitochondrial ETC |
| NADPH Oxidase Activation | Zn²⁺ (regulation) | O₂•⁻, H₂O₂ | Plasma membrane |
| Iron Overload (Fe(8-hq)₃) | Fe³⁺ delivery | Multiple species | Intracellular compartments |
The following workflow diagram illustrates the key decision points and methodological approaches for measuring 8-hydroxyquinoline citrate-induced ROS generation:
Purpose: To quantify and characterize 8-HQ citrate-induced ROS generation in murine neural stem cells (NSCs) and elucidate the involvement of NADPH oxidase pathways [3].
Materials:
Procedure:
Key Considerations:
Purpose: To evaluate the dual antimicrobial mechanism of Fe(8-hq)₃ complex through metal delivery and ROS generation in bacterial pathogens including Staphylococcus aureus [4].
Materials:
Procedure:
Key Considerations:
Table 2: Optimization Parameters for 8-HQ Citrate ROS Assays Across Biological Systems
| Parameter | Neural Stem Cells | Microbial Pathogens | Mammalian Cell Lines |
|---|---|---|---|
| 8-HQ Citrate Concentration Range | 0.5-2 μM (DMAMQ) [3] | 1-16 μM (Fe(8-hq)₃) [4] | 1-20 μM (varies by cell type) |
| Incubation Time | 1-4 hours | 30 minutes-2 hours | 2-24 hours |
| Primary ROS Detected | Nox-derived O₂•⁻/H₂O₂ [3] | Fenton reaction-derived •OH [4] | Mitochondrial O₂•⁻/H₂O₂ |
| Optimal Detection Method | H₂DCFDA, DHE, flow cytometry | H₂DCFDA, CellROX, plate reader | MitoSOX Red, H₂DCFDA |
| Key Pathway Inhibitors | Apocynin (Nox), NAC (antioxidant) | Deferoxamine (iron chelation) | Rotenone (Complex I), Antimycin A (Complex III) |
The following diagram illustrates the primary molecular pathways through which 8-HQ citrate and its derivatives modulate reactive oxygen species generation in biological systems:
Proper interpretation of 8-HQ citrate-induced ROS data requires careful consideration of both concentration and temporal patterns. The dose-response relationship for 8-HQ derivatives typically follows a biphasic pattern, where lower concentrations may stimulate cell proliferation through signaling ROS, while higher concentrations trigger oxidative damage and cell death [3]. This is particularly evident in neural stem cells, where DMAMQ enhanced self-renewal and neurite outgrowth at specific concentrations through modulated ROS signaling [3]. When quantifying ROS results, express data as both fold-change relative to controls and absolute fluorescence units when possible, as this facilitates comparison across experimental systems.
For mechanistic studies, the contribution of specific pathways can be quantified using inhibition profiles. For example, the proportion of Nox-dependent ROS generation can be calculated by comparing results with and without apocynin pre-treatment: % Nox-dependent ROS = [1 - (Fluorescenceᵢₙₕᵢբᵢₜₒᵣ/Fluorescenceᵤₙₜᵣₑₐₜₑ₈)] × 100 Similar calculations can determine the contribution of mitochondrial ROS sources using appropriate inhibitors.
The ability of 8-HQ citrate and its derivatives to modulate ROS generation has enabled diverse research applications across multiple fields. In neurobiology, these compounds facilitate studying the role of redox signaling in neural stem cell proliferation and differentiation, with potential therapeutic implications for neurodegenerative conditions [3]. In oncology, 8-HQ derivatives show promise as pro-oxidant agents that can selectively target cancer cells through ROS-mediated mechanisms, with several derivatives demonstrating potent anti-proliferative activity [2]. In microbiology, the dual antimicrobial mechanism of Fe(8-hq)₃ represents a novel approach to overcoming antibiotic resistance by leveraging metal homeostasis disruption and ROS-mediated killing [4].
Future methodological developments will likely focus on improving the specificity and spatial resolution of ROS detection in live cells, particularly for distinguishing between different ROS species generated by 8-HQ compounds. The continued development of 8-HQ derivatives with enhanced selectivity for specific metal ions or cellular compartments will further refine their research applications. Additionally, standardized protocols for correlating ROS measurements with functional outcomes across different experimental systems will strengthen the translational potential of findings generated using these compounds.
For a poorly water-soluble compound like 8-HQC, the general strategies used in pharmaceutical sciences can be broadly categorized as follows. This table summarizes the most common approaches [1] [2] [3].
| Technique Category | Specific Methods | Key Principle | Relevant Carriers/Agents |
|---|---|---|---|
| Physical Modifications [1] [3] | Micronization, Nanonization (Nanosuspension), Solid Dispersions, Co-crystallization | Increase surface area; disrupt crystal lattice; create amorphous, high-energy states | Polymers (e.g., PEG, PVP, HPMC); Co-formers (e.g., Nicotinamide) |
| Chemical Modifications [1] [2] [3] | Salt Formation, PEGylation | Alter the physicochemical nature of the drug molecule to improve water interaction | Various counterions for salt formation; Polyethylene Glycol (PEG) |
| Colloidal & Complexation Systems [1] [3] | Cyclodextrin Complexation, Surfactant Use (Micelles), Lipid-Based Systems | Solubilize drug within hydrophobic cores or form soluble inclusion complexes | Cyclodextrins (α, β, γ); Surfactants; Phospholipids (Liposomes) |
| Solvent-Based Systems [2] | Co-solvency, Hydrotropy | Use water-miscible solvents or hydrotropic agents to enhance solubility | Solvents (e.g., Ethanol, PEG); Hydrotropes (e.g., Sodium Benzoate) |
The following diagram outlines a general decision-making workflow for selecting an appropriate solubility enhancement strategy, which can be applied to a compound like 8-HQC.
Here are detailed protocols and common issues for two of the most prominent techniques mentioned in the literature: Solid Dispersions and Nanosuspensions.
This method is suitable for heat-sensitive compounds, as it avoids high temperatures [1].
Experimental Protocol
Troubleshooting Guide (FAQs)
This "top-down" approach is powerful for compounds that are poorly soluble in both water and organic solvents [3].
Experimental Protocol
Troubleshooting Guide (FAQs)
8-Hydroxyquinoline (8-HQ) and citric acid form a charge-transfer complex, which is the basis for the 8-hydroxyquinoline citrate compound.
| Property | Observation / Value |
|---|---|
| Complex Formation | Electron donor-acceptor (charge-transfer) complex between 8-HQ (donor) and citric acid (acceptor) [1]. |
| Stoichiometry | 3:1 (8-HQ to citric acid) confirmed by Job's method and conductometric titration [1]. |
| Absorption Maxima | Near 320 nm in ethanol and 325 nm in methanol [1]. |
| Function of 8-HQ | Serves as an antioxidant, stabilizing phenol in extraction buffers and chelating heavy metals [2]. |
For a formal stability study, you need a validated Stability Indicating Method (SIM) that can separate the drug from its degradation products. The following workflow and table summarize the key steps and parameters for developing such a method for this compound.
The following diagram outlines the core experimental workflow for developing and validating a stability-indicating HPLC method:
| Development Stage | Key Actions & Parameters |
|---|
| Method Objectives | - Analytes: Focus on significant degradants from forced degradation. Aim for 3 or fewer significant related substances for full validation [3].
What is the primary stability concern for this compound in solution? While specific degradation pathways for the citrate complex are not detailed in the search results, the core 8-HQ moiety is known to chelate metal ions [2]. A primary concern in solution would be its stability in the presence of metal ions or its susceptibility to oxidation or hydrolysis under various stress conditions.
How can I confirm my HPLC method is truly stability-indicating? The method must demonstrate specificity. This is proven by subjecting your this compound sample to forced degradation conditions (acid, base, oxidation, heat, light). The resulting chromatograms must show that the main drug peak is pure, free from interference, and that all significant degradation products are satisfactorily separated and detected [3].
Can I use an isocratic HPLC method instead of a gradient? Yes, for simpler mixtures, an isocratic method can be sufficient and is often preferred for its simplicity and stability. However, for complex degradation profiles, a gradient method is more powerful for separating a wider range of impurities with different polarities [3].
8-Hydroxyquinoline citrate (8-HQC) is a germicide commonly used in floral preservative solutions. Its primary function is to limit the growth of microorganisms (like bacteria and fungi) in the vase water and within the stem's xylem vessels [1] [2]. This microbial growth is a major cause of vascular blockages that prevent water uptake, leading to flower wilting and premature senescence [1]. By reducing this blockage, 8-HQC helps maintain a better water balance in the cut flower, thereby extending its vase life [1] [2].
The effective concentration of 8-HQC can vary depending on the flower species. The table below summarizes findings from recent studies.
| Flower Species | Optimal 8-HQC Concentration | Key Effects on Vase Life | Citation |
|---|---|---|---|
| Carnation ('Baltico') | 250 mg/L (≈ 250 ppm) | Extended vase life to 12.92 days (vs 10.83 days for control); increased daily solution uptake (DSU), reduced fresh weight loss, and lowered bacterial counts [1]. | [1] |
| Rose ('First Red', 'Grand Gala') | 200 mg/L (200 ppm) | Significantly enhanced vase life and fresh weight; reduced microbial growth and vascular blockage [2]. | [2] |
Here are solutions to common problems you might encounter when working with 8-HQC.
| Problem | Possible Cause | Solution & Recommendations |
|---|
| Ineffective Vase Life Extension | Incorrect concentration; improper flower handling; microbial resistance. | - Test a concentration range (e.g., 150-300 mg/L) for new species [1].
This protocol outlines a standard method for evaluating the efficacy of 8-HQC, based on published research [1].
1. Solution Preparation
2. Flower Material and Treatment
3. Data Collection and Measurements Monitor the following parameters throughout the experiment:
The following diagram illustrates the logical workflow and key measurements for this type of experiment.
This compound (8-HQC) is a specialized chemical compound widely employed in biological and horticultural research to prevent vascular blockages in plant stem tissues and other biological systems. This technical support guide provides researchers with comprehensive information on the proper use, mechanisms, and troubleshooting of 8-HQC in experimental applications. The compound consists of 8-hydroxyquinoline, a heterocyclic phenol with recognized antiseptic and disinfectant properties, complexed with citric acid to enhance its solubility and functionality in aqueous systems [1] [2].
The efficacy of 8-HQC in preventing stem blockage derives from its dual mechanism of action: antimicrobial activity against bacteria and fungi that colonize vascular tissues, and physiological effects that maintain hydraulic conductivity. When microorganisms proliferate in vascular systems, they can form biofilms, produce polysaccharides, and trigger defensive gelation that physically obstructs water transport, leading to rapid wilting and senescence of biological materials [3] [4]. 8-HQC addresses these issues through its capacity to chelate essential metal ions required for microbial growth and enzymatic processes involved in blockage formation [5].
Research has demonstrated that 8-HQC effectively maintains vascular patency by inhibiting bacterial proliferation in the vascular stream. In controlled studies, solutions containing 8-HQC significantly reduced populations of various bacteria including Escherichia coli and Bacillus cereus, though it showed variable efficacy against Erwinia species [4]. This antimicrobial action prevents the physical blockage of xylem vessels and thereby facilitates continuous water uptake, maintaining turgor and extending the functional lifespan of cut plant materials and potentially other biological preparations [3].
Based on experimental data from published studies, the following table summarizes effective concentrations of 8-HQC for various research applications:
Table 1: Recommended 8-HQC Concentrations for Different Experimental Applications
| Application Type | 8-HQC Concentration | Combination Agents | Experimental Outcomes | Citation Source |
|---|---|---|---|---|
| Cut Flower Preservation | 200-300 mg/L | 15-25 mg/L SNPs + 6% sucrose | Maximum vase life extension (20.67 days), enhanced water uptake, delayed senescence | [3] |
| Bacterial Inhibition | Not specified | Used alone | Effective against E. coli and B. cereus, variable inhibition of Erwinia sp. | [4] |
| General Antimicrobial | 0.1% (w/v) | Phenol:chloroform solutions | Antioxidant stabilization, metal chelation in extraction buffers | [5] |
| Snapdragon Preservation | 200 mg/L | 8-HQS form with sucrose | Reduced stem plugging, extended longevity | [3] |
These optimized formulations highlight the importance of concentration specificity depending on the research model and desired outcomes. For biological preservation studies, the combination of 8-HQC with sucrose as a metabolic substrate and supplemental antimicrobials like silver nanoparticles creates a synergistic effect that addresses both microbial contamination and nutritional support of the living tissue [3].
The concentration-dependent efficacy of 8-HQC follows a biphasic pattern where insufficient concentrations fail to suppress microbial growth effectively, while excessively high concentrations (e.g., 300 mg/L 8-HQC with 25 mg/L SNPs) may cause phytotoxic responses including stem tissue damage and early floret abscission [3]. Researchers should therefore conduct preliminary range-finding experiments when applying 8-HQC to novel experimental systems or plant species.
Materials Required: this compound powder (reagent grade), precision analytical balance (0.0001 g sensitivity), sterile deionized water, graduated cylinders, glass beakers, magnetic stirrer, pH meter, autoclave, and appropriate storage containers.
Step 1: Calculate Required Mass: Determine the amount of 8-HQC needed based on your final working concentration and solution volume. For a 1L stock solution at 10,000 mg/L (1% w/v), measure 10.000 g of 8-HQC powder using an analytical balance.
Step 2: Dissolution Process: Add approximately 800 mL of sterile deionized water to a clean glass beaker. Gradually sprinkle the 8-HQC powder onto the water surface while stirring constantly using a magnetic stirrer to ensure complete dissolution and prevent clumping.
Step 3: Volume Adjustment and Sterilization: Once fully dissolved, transfer the solution to a graduated cylinder and bring the final volume to 1000 mL with sterile deionized water. For sterile applications, filter-sterilize using a 0.22 μm membrane filter rather than autoclaving, as heat exposure may potentially degrade the compound. Aseptically dispense into sterile containers.
Step 4: Storage Conditions: Label containers clearly with compound name, concentration, date, and preparer's initials. Store at 4°C protected from light to maintain stability. Properly prepared solutions remain stable for up to 3 months, though fresh preparation is recommended for sensitive applications.
Negative Control: Experimental units (stems, vascular tissues, etc.) placed in sterile deionized water without any additives to establish baseline senescence and natural degradation rates.
Experimental Groups: Treatment groups receiving 8-HQC at varying concentrations (e.g., 100, 200, 300 mg/L) both alone and in combination with other compounds like sucrose (2-6%) or silver nanoparticles (15-25 mg/L) to evaluate synergistic effects.
Positive Control: Inclusion of a known effective preservative solution (commercial floral preservative or antimicrobial compounds) to validate experimental systems and provide comparative efficacy data.
Replication and Randomization: Minimum of 5-10 replicates per treatment group with complete randomization of placement in the growth environment to eliminate positional bias. For cut flower studies, standardize initial developmental stage by selecting flowers where "outer 2-3 rows of disc florets were perpendicular to the stalk" [3].
Assessment Parameters: Daily monitoring of visual quality, water uptake/absorption rates, fresh weight changes, vascular blockage incidence, and microbial colonization at stem ends. Document with photographic evidence at standardized intervals.
The following diagram illustrates the experimental workflow for preparing and applying 8-HQC treatments:
Table 2: Troubleshooting Common 8-HQC Experimental Issues
| Problem | Potential Causes | Recommended Solutions |
|---|
| Persistent Vascular Blockage | Insufficient 8-HQC concentration High microbial load Resistant bacterial strains | Increase 8-HQC to 200-300 mg/L Pre-sterilize experimental materials Combine with 15-25 mg/L silver nanoparticles [3] | | Solution Precipitation | Poor solubility Incompatibility with hard water Interaction with other compounds | Use citrate form for improved solubility Use sterile deionized water Prepare fresh stock solutions Filter before use | | Variable Results Between Replicates | Inconsistent preparation methods Differential microbial contamination Genetic variability in biological samples | Standardize stock solution preparation Sterilize containers and tools Increase sample size to n≥10 Randomize placement | | Phytotoxic Effects | Excessive 8-HQC concentration Synergistic toxicity with combination agents | Reduce 8-HQC to 100-200 mg/L Lower silver nanoparticle concentration Test component separately | | Limited Efficacy Extension | Single mechanism of action Progressive physiological senescence | Combine with sucrose (2-6%) for nutritional support Add antimicrobials with different mechanisms Re-treat with fresh solution periodically |
Q1: What is the scientific basis for 8-HQC's ability to prevent stem blockage?
Q2: Which bacterial species are most susceptible to 8-HQC treatment?
Q3: Can 8-HQC be combined with other additives for enhanced efficacy?
Q4: What concentration ranges of 8-HQC are most effective for research applications?
Q5: How should 8-HQC stock solutions be prepared and stored to maintain stability?
This compound represents a valuable tool for researchers investigating vascular transport, plant physiology, and microbial ecology. Through its dual mechanisms of metal chelation and antimicrobial activity, 8-HQC effectively addresses the complex challenge of vascular blockage caused by microbial proliferation and physiological responses [5] [3]. The experimental protocols and troubleshooting guidelines provided in this technical support resource will enable researchers to implement this compound effectively in their investigations while avoiding common pitfalls.
8-HQC (8-Hydroxyquinoline citrate) is a known germicide. Its primary function in experiments is to restrict microbial growth in solutions, thereby preventing vascular blockages and promoting sustained water and nutrient uptake in biological samples [1].
While search results lack specific data for 8-HQC, a comprehensive contamination control strategy relies on multiple elements [2]:
Here are common issues and solutions related to microbial contamination, which can be applied when using antimicrobial agents like 8-HQC.
| Issue Category | Possible Causes | Suggested Solutions |
|---|
| Persistent Microbial Growth | • Ineffective antimicrobial concentration • Biofilm formation in equipment • Contaminated raw materials or reagents | • Re-evaluate and validate agent concentration [2]. • Implement rigorous cleaning regimens to remove biofilms [2]. • Quality control all process inputs; test reagents for contaminants [2]. | | Inconsistent Test Results | • Viable But Non-Culturable (VBNC) microbes • Use of non-authenticated reference materials • Human error during sampling | • Adopt Rapid Microbiological Methods (RMM) for VBNC detection [2] [3]. • Use validated, reliable reference materials (e.g., USP standards) [2] [4]. • Enhance personnel training and automate processes [2]. | | Systemic Contamination | • Compromised single-use systems • Endogenous contamination from host cell lines • Inadequate environmental monitoring | • Audit vendor quality and inspect assemblies [2]. • Perform rigorous cell line stability testing [2]. • Intensify monitoring of air, water, and surfaces [2] [3]. |
The diagram below outlines a general proactive workflow for managing microbial risk, integrating the principles of a Contamination Control Strategy (CCS).
Integrating Modern Microbial Methods (MMM) is key for faster, more reliable detection [3]. The table below summarizes general MMM technologies applicable to the monitoring stages in the workflow.
| Technology | Mode of Action | Applicable Monitoring Stage |
|---|---|---|
| Bioluminescence | Measures viable organisms via ATP detection. | Process, Raw Materials [3]. |
| Flow Cytometry | Enumerates viable counts using fluorescence. | Personnel, Facility, Process, Raw Materials [3]. |
| Polymerase Chain Reaction (PCR) | Detects specific microbial species. | Process, Raw Materials [3]. |
| Viability Staining | Uses fluorescent stains to detect viable cells. | Personnel, Facility, Process [3]. |
| Automated Colony Detection | Uses optics/cameras to count colonies. | Personnel, Facility, Process [3]. |
For a complete experimental protocol using 8-HQC, consult official pharmacopeial standards. Key USP chapters include:
The table below summarizes the primary mechanisms by which AgNPs enhance the effect of other antimicrobial agents.
| Mechanism | Description | Key Supporting Evidence |
|---|---|---|
| Membrane Disruption | AgNPs damage bacterial cell walls/membranes, increasing permeability and allowing easier entry for co-administered antimicrobials. [1] [2] | Observed as physical damage to membrane integrity, leading to cell lysis. [1] [2] |
| Reactive Oxygen Species (ROS) Generation | AgNPs induce production of reactive oxygen species, causing oxidative stress that damages cellular components like DNA, proteins, and lipids. [3] [1] [2] | Detection of increased ROS levels in treated cells; observed damage to DNA and inactivation of enzymes. [3] [1] |
| Inhibition of Protein Synthesis | AgNPs and released silver ions (Ag+) can interfere with and halt protein synthesis. [2] | Proteomic studies show AgNPs affecting protein expression and function. [2] |
| Drug Delivery & Capping | AgNPs can act as carriers for other antimicrobial molecules, improving their stability and delivery to the site of infection. [4] | Conjugates show extended circulation and targeted interaction, reducing required individual drug dosages. [4] |
For any synergistic combination, precise synthesis and thorough characterization are crucial. The following workflow outlines the key stages of this process.
After synthesis and conjugation, use these techniques to confirm the properties of your AgNP conjugates [5] [1] [2]:
This is the standard method for quantifying synergistic effects [4].
The table below addresses some common problems researchers might encounter.
| Issue | Possible Cause | Solution |
|---|---|---|
| Nanoparticle Aggregation | Insufficient capping/stabilizing agent; incorrect pH or ionic strength. [3] [1] | Optimize the concentration of the stabilizing agent (e.g., citrate, PVP). Ensure solution conditions are mild and avoid high salt concentrations during synthesis. [4] |
| High Cytotoxicity | The active concentration of AgNPs or the conjugate is toxic to mammalian cells. [1] [4] | Explore lower dosages that are still effective antimicrobials. The synergy aim is to reduce the required dose of each component. Test different stabilizing agents (e.g., PVP can offer lower toxicity than citrate). [4] |
| Low Synergistic Effect | The combination is not effective; mechanisms of action may not be complementary. | Re-evaluate the choice of antimicrobial partner. Screen different ratios of AgNPs to the antimicrobial agent in the checkerboard assay. |
| Irreproducible Results | Uncontrolled synthesis leading to variable nanoparticle size and shape; inconsistent conjugation method. [3] | Strictly control synthesis parameters (temperature, time, concentration, pH). Standardize the conjugation protocol and thoroughly characterize each new batch. [5] |
Q1: What is the core mechanism behind copper potentiation of 8-hydroxyquinoline (8HQ) activity?
The antibacterial activity of 8HQ against Mycobacterium tuberculosis is not merely enhanced by copper but is dependent on it. The 8HQ molecules act as copper ionophores [1] [2].
Q2: What are the consequences of increased intracellular copper?
The accumulation of intracellular copper leads to toxicity through at least two key mechanisms:
ctpV [1].The following diagram illustrates this coordinated mechanism of action.
Q3: What key factors should I control in my experiments?
The following table summarizes critical parameters and their impacts based on the search results.
| Factor | Impact on 8HQ Activity | Experimental Note |
|---|---|---|
| Copper Availability | Essential; activity is potentiated by Cu²⁺ and reduced by copper chelators [1]. | Confirm copper concentration in growth media. Use copper salts (e.g., CuSO₄, CuCl₂) to potentiate and chelators (e.g., TTM) to antagonize [1]. |
| Metal Specificity | Highly specific to copper. Other metals (Zn²⁺, Fe²⁺/³⁺, Mn²⁺, Mg²⁺, Ca²⁺) do not potentiate activity [1] [2]. | The active form is a 1:1 8HQ-Cu complex [2]. |
| ROS Generation | Contributes to toxicity, but is transient (detectable at 90 min, gone by 24h) [1]. | Use scavengers like thiourea (for hydroxyl radicals) to test mechanism. TEMPOL (for superoxide) had no effect [1]. |
The search results refer to several key methodologies used to elucidate this mechanism. Here is a summary of the core experimental approaches.
| Experiment Goal | Key Methodology | Brief Description |
|---|---|---|
| Confirm Copper Dependence | MIC with Chelators [1] | Determine Minimum Inhibitory Concentration (MIC) of 8HQs in the presence of the copper-specific chelator TetraThioMolybdate (TTM). A significant increase in MIC (e.g., 15 to 25-fold) confirms copper dependence. |
| Verify Ionophore Activity | Intracellular Copper Measurement [1] | Measure intracellular copper levels after 8HQ exposure using: • Fluorescent probe (e.g., PhenGreen SK) in cell lysates. • ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for total metal content. | | Link Toxicity to ROS | ROS Scavenging [1] | Perform MIC assays in the presence of ROS scavengers: • Thiourea (hydroxyl radical scavenger) partially rescues growth. • TEMPOL (superoxide scavenger) has no effect. |
What is the primary role of 8-HQC in cut flower experiments? 8-HQC is a bactericide. Its main function is to inhibit the growth of bacteria in the vase water, which helps prevent stem blockages and improves water uptake, thereby extending the vase life of the cut flowers [1].
Which bacteria does 8-HQC effectively inhibit? Research indicates that 8-HQC, especially when combined with sucrose, can inhibit E. coli and Bacillus cereus. However, it may only inhibit and not kill bacteria from the Erwinia species [1].
Does bacterial load in the vase solution matter? Yes, the bacterial population in the vase water increases with the number of cut flower stems per volume of liquid. This highlights the importance of using a bactericide like 8-HQC and maintaining an appropriate solution-to-stem ratio [1].
Why is sucrose often added to solutions containing 8-HQC? Sucrose acts as a nutrient source, providing carbohydrates that help improve flower size and color, and contribute to the overall longevity of the cut flowers [2].
| Problem & Observation | Potential Cause | Suggested Solution |
|---|
| Rapid Wilting Flowers wilt quickly despite being in 8-HQC solution. | Bacterial blockage in stems (e.g., by Erwinia sp.); solution concentration too low [1]. | Recut stems under water with a sharp tool; ensure clean utensils and water; verify 8-HQC concentration. | | Cloudy Vase Solution & Foul Odor | Heavy bacterial contamination overwhelming the preservative [1] [2]. | Replace solution entirely; clean vase thoroughly; increase 8-HQC concentration within experimental limits. | | Poor Flower Opening & Faded Color | Lack of metabolic energy (carbohydrates) [2]. | Add sucrose to the 8-HQC solution to provide an energy source. | | Short Vase Life Across All Treatments | Flowers harvested at an improper developmental stage [2]. | For future experiments, ensure flowers are harvested at the optimal stage (see table below). |
The following table lists the optimal developmental stage for harvesting various cut flower species to ensure maximum vase life [2].
| Species | Optimal Development Stage for Harvest |
|---|---|
| Acacia spp. | 1/2 florets open |
| Alstroemeria hybrids | 4-5 florets open |
| Anthurium spp. | spadix almost fully developed |
| Antirrhinum majus (Snapdragon) | 1/3 florets open |
| Chrysanthemum morifolium (Standard) | outer petals fully elongated |
| Dianthus caryophyllus (Carnation, Standard) | half-open flowers |
| Eustoma (Lisianthus) | 5-6 open flowers |
| Freesia hybrids | first bud beginning to open |
| Gerbera | outer row of flowers showing pollen |
| Gladiolus cultivars | 1-5 buds showing color |
| Lilium spp. | colored buds |
| Rosa hybrids (Red/Pink) | first 2 petals beginning to unfold |
| Tulipa gesneriana | half-colored buds |
This diagram outlines a general workflow for a cut flower experiment, from preparation to data collection.
For reproducible and meaningful results, it is critical to control the following environmental and handling factors, which are based on general best practices for cut flower research [2]:
While not specific to ethylene inhibition, 8-hydroxyquinoline (8-HQ) is known for two key biochemical properties that are likely relevant to its function in experiments:
Since direct protocols for ethylene inhibition are not available, your technical support center could guide users to validate the compound's activity in their specific system. The following table outlines potential experimental approaches based on the known properties of 8-HQ.
| Potential Role | Hypothesized Mechanism | Experimental Validation Approach |
|---|---|---|
| Antimicrobial Agent | Chelates essential metal ions, disrupting microbial ethylene biosynthesis pathways [1]. | Apply 8-HQ to microbial cultures (e.g., Penicillium digitatum) and measure ethylene production compared to untreated controls [2]. |
| Enzyme Inhibitor | Directly inhibits metal-dependent enzymes involved in ethylene synthesis or signaling. | Test 8-HQ in a cell-free system with key enzymes (e.g., ACC synthase, ACC oxidase) and measure reaction products [3]. |
| Pathway Blocker | Interferes with ethylene signal perception in plants, potentially via receptor interaction. | Use plant ethylene response assays (e.g., triple seedling assay) with & without 8-HQ to see if it blocks ethylene effects [3]. |
For researchers investigating the antimicrobial mechanism, you could provide a generalized workflow. The diagram below outlines the key steps in such an experiment.
Based on its chemical properties, here are specific issues users might encounter, which you can address in your FAQs:
The following tables summarize the key findings from independent experimental studies on 8-HQC and AgNPs.
| Preservative | Optimal Concentration | Tested Flower | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| 8-HQC | 200 ppm | Cut Rose ('First Red', 'Grand Gala') | Significantly enhanced vase life and fresh weight; reduced microbial growth and vascular blockage. [1] | |
| AgNPs (Piper betle mediated) | 4 ppm (with 4% sucrose) | Gladiolus | Best results in maintaining fresh/dry weight, reducing vascular blockage, and delaying senescence. [2] | |
| AgNPs (Green-synthesized) | 15 mg/L (with 6% sucrose) | Gerbera | Increased vase life. [3] |
| Preservative | Primary Proposed Mechanisms of Action |
|---|---|
| 8-HQC | Functions primarily as a germicide. It restricts microbial growth in the vase solution and the stem's vascular system, reducing vascular blockage and promoting water uptake. [1] |
| AgNPs | Acts through multiple mechanisms:
Here is an overview of the key methodologies used in the cited research to evaluate these preservatives.
For 8-HQC on Cut Roses [1]:
For AgNPs on Gladiolus [2]:
The diagram below illustrates the multi-faceted mechanism by which Silver Nanoparticles (AgNPs) are proposed to extend the vase life of cut flowers, based on the research findings.
When designing experiments or evaluating these preservatives, consider the following points derived from the research:
8-HQC is a well-established germicide that effectively extends vase life by combating microbial blockage. In comparison, green-synthesized silver nanoparticles present a more complex, multi-mechanism solution that combines strong antimicrobial properties with the ability to enhance the plant's internal antioxidant system, leading to delayed senescence.
A direct, controlled comparison under identical conditions would be needed to definitively rank their efficacy. Future research could explore the potential of combining these compounds at their optimal concentrations to leverage both their germicidal and antioxidant benefits.
The table below summarizes the fundamental characteristics and known efficacies of 8-Hydroxyquinoline and its salt forms.
| Property | 8-Hydroxyquinoline (Free Base) | 8-Hydroxyquinoline Citrate | 8-Hydroxyquinoline Sulfate (8-HQS) |
|---|---|---|---|
| Chemical Structure | Heterocyclic phenol (C₉H₇NO) [1] | Complex of 8-HQ and citric acid [2] | Salt of 8-HQ and sulfuric acid [2] |
| Common Uses | Antiseptic, disinfectant, pesticide, metal chelator [3] [1] | Active ingredient in vaginal pH-regulating medications [2] | Active ingredient in antiseptic and vaginal medications [2] |
| Reported Bioavailability/Efficacy | Broad-spectrum bioactivity; efficacy is highly dependent on metal chelation (e.g., copper ionophore activity) [4] [3] | In a rat study, zinc citrate showed superior bioavailability compared to zinc sulfate and other complexes [5]. | Serves as a stabilizer for hydrogen peroxide in cosmetic products [2]. |
| Key Mechanisms of Action | • Acts as a copper ionophore, inducing metal-dependent oxidative stress in pathogens like M. tuberculosis [4]. • Inhibits histone demethylases (e.g., JMJD2) by chelating active-site iron [6]. • Reported to inhibit methionine aminopeptidase 2 [2]. | Information specific to the citrate salt's mechanism is limited, but it is presumed to act via the 8-HQ moiety's metal-chelating properties. | Information specific to the sulfate salt's mechanism is limited, but it is presumed to act via the 8-HQ moiety's metal-chelating properties. |
Here is a detailed methodology from a key study that provides indirect evidence relevant to citrate efficacy.
The broad-range bioactivity of 8-Hydroxyquinoline derivatives primarily stems from their ability to chelate metal ions, which impacts multiple biological pathways. The following diagram illustrates the copper-dependent antibacterial pathway identified in Mycobacterium tuberculosis.
Diagram: Copper-Dependent Antibacterial Mechanism of 8-HQ. 8-HQ acts as a copper ionophore, shuttling extracellular copper into the bacterial cell. The resulting copper overload generates cytotoxic reactive oxygen species (ROS), leading to cell death [4].
The table below summarizes the quantitative stability constant data I found in the search results for various 8-hydroxyquinoline (8-HQ) and 8-mercaptoquinoline (8-MQ) complexes.
Table 1: Experimentally Determined Stability Constants of Quinoline-based Complexes
| Metal Ion | Ligand | Stability Constant (log β) | Experimental Conditions | Citation |
|---|---|---|---|---|
| Various (Zn(II), Cd(II), etc.) | 8-Mercaptoquinoline & alkyl derivatives | Stability order reported: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II) | Potentiometrically in Dimethylformamide (DMF) [1] | |
| Ca(II) | 1,3-propanediamine analog | log β₁₁₀ = 5.25 | Spectrophotometrically in Acetonitrile [2] | |
| Ca(II) | 1,4-butanediamine analog | log β₁₁₀ = 4.07 | Spectrophotometrically in Acetonitrile [2] | |
| Ca(II) | 1,2-ethylendiamine analog | log β₁₁₀ = 4.69 | Spectrophotometrically in Acetonitrile [2] | |
| Ni(II) | Cimetidine complex | 1.40 – 2.4 × 10⁸ (at room temperature) | Spectrophotometrically [2] |
The stability constants cited above were determined using established physicochemical methods. Here are detailed protocols for the key techniques:
Potentiometric (pH-metric) Titration: This is a common method for determining stability constants.
Spectrophotometric Titration: This method is used when the metal complex has distinct absorption properties.
The stability of metal complexes with 8-HQ and its analogs is influenced by several factors:
The following diagram illustrates the core chelation mechanism of 8-hydroxyquinoline.
The following tables summarize the minimum inhibitory concentration (MIC) data for 8-HQ and its comparators against various microbial strains.
Table 1: Activity against Gram-positive Bacteria and Fungi
| Microbial Strain | 8-HQ MIC | Fe(8-hq)3 MIC | Ampicillin MIC | Key Findings |
|---|---|---|---|---|
| Staphylococcus aureus (MSSA) | 16.0 µM [1] | 4 µM [1] | ~27 µM [2] | Fe(8-hq)3 is 4-fold more potent than 8-HQ alone [1] |
| Staphylococcus aureus (MRSA) | 16.0-32.0 µM [1] | 4 µM [1] | Information missing | Fe(8-hq)3 overcomes methicillin resistance [1] |
| Enterococcus faecalis | 27.58 µM [2] | Information missing | 26.93 µM [2] | 8-HQ activity is comparable to ampicillin [2] |
| Candida albicans | 27.58 µM [2] | Information missing | Information missing | 8-HQ is active against diploid fungus [2] |
Table 2: Activity of 8-HQ Derivative (Chlorquinaldol) vs. Standard Antibiotics This table shows the potency of chlorquinaldol, a derivative of 8-HQ, compared to topical antibiotics fusidic acid and gentamicin [3].
| Microbial Strain | Chlorquinaldol MIC | Fusidic Acid MIC | Gentamicin MIC |
|---|---|---|---|
| Staphylococcus aureus (MSSA & MRSA) | 0.016 - 0.5 mg/L | 0.03 - >64 mg/L | 0.25 - 64 mg/L |
| Streptococcus pyogenes | 2 - 4 mg/L | 0.12 - 0.5 mg/L | 4 - 8 mg/L |
| Pseudomonas aeruginosa | 128 - 512 mg/L | >64 mg/L | 2 - 4 mg/L |
For researchers to replicate or contextualize these findings, here are the key methodologies and mechanisms involved.
Broth Microdilution for MIC Determination (as in [1] and [3])
Time-Kill Assay (as in [3])
The antimicrobial activity of 8-HQ is primarily attributed to its ability to act as a metal ionophore [4]. The diagrams below illustrate its dual mechanism of action, particularly for its iron complex.
Diagram: Dual Antimicrobial Mechanism of Fe(8-hq)3. The iron complex not only disrupts metal homeostasis via chelation (dashed line) but also delivers iron into the cell to induce lethal oxidative stress [1].
The research points to several promising advantages of 8-HQ and its complexes:
For a high-level overview of the key experiments, the following workflow outlines the process from in vitro testing to in vivo validation.
Diagram: Key Workflow for Evaluating 8-HQ Antimicrobials. The process progresses from basic potency screening to mechanistic and efficacy studies [1] [3].
8-Hydroxyquinoline (8-HQ) represents a privileged chemical structure in medicinal chemistry with demonstrated therapeutic utility across multiple disease domains. This bicyclic compound consists of a phenol ring fused to pyridine, with a hydroxyl group at the 8-position that enables its diverse biological activities. The metal chelating capability of 8-HQ derivatives stems from the close proximity of the hydroxyl oxygen and heterocyclic nitrogen, which allows formation of stable complexes with various metal ions including Cu²⁺, Zn²⁺, Fe³⁺, and Mn²⁺. This chelation property directly influences multiple biological processes, from microbial growth to cancer progression and neurodegenerative pathology [1] [2].
The citrate salt form of 8-hydroxyquinoline enhances its pharmaceutical applicability by improving solubility and bioavailability while maintaining the core pharmacological activity. As a derivative of 8-HQ, it retains the characteristic metal-chelating properties but offers formulation advantages for medicinal applications. Understanding the relationship between structural modifications and biological activity is essential for rational drug design, particularly for researchers aiming to develop novel therapeutics with improved efficacy and safety profiles [3] [2].
Table 1: Fundamental Properties of 8-Hydroxyquinoline and Citrate Derivative
| Property | 8-Hydroxyquinoline | 8-Hydroxyquinoline Citrate |
|---|---|---|
| Chemical Formula | C₉H₇NO | C₉H₇NO · C₆H₈O₇ |
| Molecular Weight | 145.16 g/mol | 345.27 g/mol |
| Structure | Quinoline with OH at position 8 | 8-HQ complexed with citric acid |
| Metal Chelation | Bidentate chelator | Bidentate chelator with enhanced solubility |
| Key Features | Lipophilic, membrane-permeable | Improved water solubility, maintained bioactivity |
| Therapeutic Applications | Antimicrobial, anticancer, neuroprotective | Similar with enhanced formulation potential |
The structure-activity relationship (SAR) of 8-hydroxyquinolines has been extensively studied through systematic modification of the core scaffold. The metal chelating ability represents the fundamental pharmacophore, with the phenolic oxygen and ring nitrogen constituting the essential binding sites. Introduction of electron-withdrawing substituents at specific positions, particularly halogens at C-5 and C-7, significantly enhances both antimicrobial and anticancer activities by influencing the acidity of the phenolic proton and consequently the metal binding efficiency. The pKa values of these derivatives directly correlate with their biological efficacy, with optimal activity observed in derivatives having pKa values between 7.5-9.0, which facilitates metal coordination under physiological conditions [4] [5].
Mannich base derivatives featuring aminomethyl groups at position 7 demonstrate particularly interesting MDR-selective toxicity, showing increased potency against multidrug-resistant cancer cells compared to their parental lines. This selectivity appears dependent on the specific amine substituents, with pyrrolidine and piperidine derivatives exhibiting superior selectivity profiles. The protonation state of the Mannich base nitrogen and its resulting positive charge significantly influence cellular uptake and subcellular localization, contributing to the MDR-selective activity pattern. Interestingly, shifting the Mannich base from position 7 to position 5 generally diminishes this MDR-selective toxicity, highlighting the positional dependence of substituent effects [4].
Table 2: Structure-Activity Relationship Comparison of 8-Hydroxyquinoline Derivatives
| Compound | R5 Substituent | R7 Substituent | Key Biological Activity | IC₅₀/EC₅₀ Values | Mechanistic Insights |
|---|---|---|---|---|---|
| 8-HQ Citrate | H | H | Broad-spectrum antimicrobial, metal chelation | Varies by organism | Improved solubility, maintains chelation properties [3] |
| Clioquinol (4) | Cl | I | Neuroprotective, antifungal, antiprotozoal | Aβ aggregation IC₅₀: 8.5-13.2 µM | Cu/Zn chelation, Aβ disaggregation [1] |
| PBT2 (5) | - | - | Neuroprotective (Phase II for Alzheimer's) | Cognitive improvement in trials | Metal protein attenuating compound [1] |
| NSC693871 (2) | H | Pyrrolidin-1-yl-methyl | MDR-selective anticancer | SR: 5.2-8.3 (MES-SA model) | P-gp dependent toxicity [4] |
| NSC57969 (3) | H | Piperidin-1-yl-methyl | MDR-selective anticancer | SR: 7.1-9.8 (MES-SA model) | Robust MDR-selective toxicity [4] |
| Nitroxoline | NO₂ | H | Antibacterial, antifungal | MIC: 1-16 µg/mL (bacteria) | RNA inhibition, metal chelation [6] [7] |
| 5,7-Dichloro-8-HQ | Cl | Cl | Anticancer, antimicrobial | IC₅₀: 2.6-16 µM (cancer cells) | Enhanced lipophilicity, metal affinity [4] [5] |
Halogenation effects on the 8-HQ scaffold significantly influence biological activity through multiple mechanisms. Chloro and bromo substituents at the 5- and/or 7-positions increase lipophilicity, enhancing membrane permeability and cellular accumulation. These electron-withdrawing groups also lower the pKa of the phenolic hydroxyl, facilitating deprotonation and strengthening metal coordination. In particular, 5-chloro-7-iodo substitution (as in clioquinol) demonstrates optimal geometry for zinc and copper coordination in biological systems, contributing to its effectiveness against amyloid aggregation in neurodegenerative models. The position-specific effects of halogenation are clearly demonstrated in derivatives where 5-chloro substitution enhances MDR-selective toxicity, while 5-nitro substitution generally abolishes this selectivity despite increasing general cytotoxicity [4] [1].
The hybridization approach represents an emerging strategy in 8-HQ derivative development, combining the metal-chelating core with other pharmacophores to create multi-targeting agents. Examples include conjugation with tetrahydrocurcumin for enhanced antioxidant activity, benzothiazole moieties for amyloid specificity, and tacrine fragments for acetylcholinesterase inhibition. These hybrids frequently demonstrate synergistic effects exceeding the activity of either component alone, particularly in complex multifactorial diseases like Alzheimer's where simultaneous modulation of multiple pathological pathways is advantageous. The molecular connectivity between 8-HQ and the secondary pharmacophore significantly influences drug-like properties including blood-brain barrier permeability, metabolic stability, and target engagement [1] [5].
The evaluation of anticancer potential for 8-HQ derivatives employs standardized cytotoxicity assays using parental cancer cell lines and their multidrug-resistant (MDR) counterparts. The typical protocol involves:
Cell culture maintenance: Maintain parental (MES-SA) and MDR (MES-SA/Dx5) uterine sarcoma cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. For MDR lines, include doxorubicin selection pressure (80 nM) to maintain P-glycoprotein expression, removing it 48 hours before experimentation [4].
Compound treatment: Prepare serial dilutions of 8-HQ derivatives in DMSO (final concentration ≤0.1%) and expose cells for 72 hours. Include P-gp inhibitor controls (e.g., 1 µM tariquidar) to confirm P-gp involvement in selective toxicity [4].
Viability assessment: Perform PrestoBlue or MTT assays according to manufacturer protocols. Measure fluorescence/absorbance and calculate IC₅₀ values using non-linear regression analysis of dose-response curves [4].
Selectivity calculation: Determine MDR-selectivity ratio (SR) using the formula: SR = IC₅₀ (parental) / IC₅₀ (MDR). Compounds with SR >3 are considered selectively toxic to MDR cells [4].
The metal chelation properties central to 8-HQ mechanisms can be quantified through several biophysical methods:
Spectrophotometric titration: Prepare 50 µM compound solutions in MOPS buffer (20 mM, pH 7.4) with 10% DMSO. Record baseline absorbance (250-500 nm) before adding incremental equivalents of metal salts (CuCl₂, ZnSO₄, FeNH₄(SO₄)₂). Monitor characteristic spectral shifts and determine binding stoichiometry using Job's method of continuous variation [1] [2].
Anti-aggregation assay for Aβ: Incubate Aβ₁₋₄₂ (10 µM) with or without 8-HQ derivatives (5-20 µM) in the absence or presence of Cu²⁺ or Zn²⁺ (5 µM) for 24 hours at 37°C. Quantify amyloid aggregation using thioflavin T fluorescence (excitation 440 nm, emission 485 nm) and calculate percentage inhibition relative to untreated controls [1].
Hydroxyl radical scavenging: Employ the Cu(II)-ascorbate redox system with deoxyribose to measure hydroxyl radical generation. Monitor malondialdehyde formation by thiobarbituric acid reactivity at 532 nm and calculate antioxidant capacity relative to standard antioxidants [1].
The neuroprotective potential of 8-HQ derivatives primarily stems from their ability to modulate metal ion homeostasis in the brain, particularly for copper, zinc, and iron. Clioquinol and PBT2 represent the most advanced compounds in this category, with demonstrated efficacy in cellular and animal models of Alzheimer's and Parkinson's diseases. These metal-protein attenuating compounds function not by sequestering metals, but by redistributing them within the neuronal environment, thereby restoring metal homeostasis and reducing metal-mediated oxidative stress. The blood-brain barrier permeability of these compounds is a critical determinant of their neuroprotective efficacy, with optimal log P values typically ranging from 1.5-3.5 for sufficient CNS penetration [1] [2].
The multifunctional ligand approach has yielded several promising 8-HQ derivatives with additional mechanisms beyond metal chelation. Hybrid molecules combining 8-HQ with MAO inhibitory moieties (e.g., M30, HLA20) or acetylcholinesterase inhibitors (e.g., DPH6) demonstrate enhanced neuroprotective efficacy by simultaneously addressing multiple pathological pathways. These compounds typically show IC₅₀ values for MAO-B inhibition in the 100-500 nM range, while maintaining nanomolar to low micromolar metal chelation potency. The radical scavenging capacity of certain 8-HQ derivatives further contributes to their neuroprotection by directly neutralizing reactive oxygen species generated through Fenton chemistry or mitochondrial dysfunction [1].
The anticancer activity of 8-HQ derivatives involves multiple mechanisms, with metalloenzyme inhibition representing a primary pathway. Key molecular targets include histone deacetylases, matrix metalloproteinases, and ribonucleotide reductase, all of which require metal ions for catalytic activity. The most intriguing development is the discovery of MDR-selective toxicity exhibited by certain Mannich base derivatives, which show increased potency against P-glycoprotein-overexpressing resistant cells compared to their parental lines. This paradoxical activity appears dependent on the protonation state of the Mannich base nitrogen, with experimental pKa values between 8.5-10.5 correlating with optimal MDR-selectivity [4] [1].
The P-glycoprotein dependence of this selective toxicity has been confirmed through inhibitor studies with tariquidar, which completely abolishes the selectivity ratio when co-applied with 8-HQ derivatives. Current models suggest that the protonatable Mannich bases undergo enhanced uptake in the acidic tumor microenvironment or subcellular compartments of MDR cells, where they chelate essential metal ions or generate reactive oxygen species through redox cycling. This mechanism represents a promising approach to overcoming multidrug resistance in oncology, particularly for aggressive cancers with established resistance to conventional chemotherapy [4].
The antimicrobial properties of 8-HQ derivatives span bacterial, fungal, and viral pathogens, with nitroxoline demonstrating particular efficacy against urinary tract infections. The primary mechanism involves metalloenzyme disruption in microbial pathogens, though additional targets include RNA inhibition and membrane disruption. Against Mycobacterium tuberculosis, 8-HQ derivatives exhibit potent activity (IC₅₀ values 0.5-5 µM) through copper-dependent toxicity mechanisms, enhancing bacterial killing within macrophage phagolysosomes where copper concentrations are elevated. The broad-spectrum activity stems from the essential nature of metal ions for fundamental microbial processes including respiration, redox homeostasis, and enzyme function [7] [5].
Recent innovations include prochelator approaches where 8-HQ derivatives are masked with protective groups (e.g., pinanediol boronic ester) that are selectively cleaved in the presence of pathogen-specific factors such as hydrogen peroxide in activated macrophages. This strategy reduces off-target toxicity while maintaining antimicrobial efficacy at the infection site. Against viral pathogens, particularly dengue virus (DENV2) and H5N1 influenza, 8-HQ derivatives demonstrate inhibition at early stages of the viral lifecycle, with lipophilicity and electron-withdrawing substituents enhancing antiviral potency. The iso-Bu derivative shows particularly promising activity against DENV2 with IC₅₀ of 0.49 µM and selectivity index of 39.5 [7] [5].
The following diagram illustrates the multifaceted mechanisms through which 8-hydroxyquinoline derivatives exert their biological activities:
Diagram 1: Multifaceted mechanisms of 8-hydroxyquinoline derivatives. The primary metal chelation activity leads to diverse cellular consequences and therapeutic outcomes across multiple disease contexts.
The structure-activity relationship studies of this compound and its derivatives provide compelling evidence for continued development of this chemotype against challenging therapeutic targets. The well-characterized metal chelation properties offer a versatile mechanism that can be fine-tuned through strategic substituent modifications to optimize potency, selectivity, and drug-like properties. Particularly promising are the Mannich base derivatives with demonstrated MDR-selective toxicity, which address a critical unmet need in oncology by potentially turning the common resistance mechanism of P-glycoprotein overexpression into a therapeutic vulnerability [4] [1].
Future research directions should prioritize hybrid molecule development combining the 8-HQ pharmacophore with complementary bioactive motifs to address multifactorial diseases like neurodegeneration and cancer. The late-stage functionalization approaches enabling specific introduction of functional groups at targeted positions offer efficient strategies for optimizing activity and minimizing toxicity. Additionally, the development of targeted delivery systems such as the prochelator design demonstrated for antimicrobial applications could significantly improve the therapeutic index of 8-HQ derivatives by concentrating active compounds at disease sites while reducing systemic exposure. As resistance to conventional therapies continues to evolve across multiple disease domains, the versatile 8-hydroxyquinoline scaffold represents a promising platform for developing next-generation therapeutics with novel mechanisms of action [1] [5].
Table 3: Research Gaps and Future Development Opportunities
| Research Area | Current Status | Development Opportunities |
|---|---|---|
| Hybrid Molecules | Limited examples reported | Conjugation with indole, benzimidazole, tacrine for enhanced multi-target activity |
| Formulation Strategies | Conventional salt forms (citrate, sulfate) | Nanoparticle delivery, prochelator activation, targeted conjugates |
| Mechanistic Studies | Established metal chelation, some target identification | Detailed structural biology of target complexes, systems biology approaches |
| Therapeutic Applications | Neurodegeneration, cancer, infection | Metabolic diseases, autoimmune disorders, rare diseases with metal imbalance |
| Clinical Translation | Few compounds in advanced trials (PBT2, nitroxoline) | Repurposing opportunities, combination therapy regimens |
For an objective comparison guide, the core involves systematically evaluating different synthesis parameters and their impact on critical performance metrics.
The table below outlines key parameters and metrics that are typically the focus of optimization studies for chemical synthesis.
Table 1: Key Parameters and Metrics for Synthesis Optimization
| Category | Parameter / Metric | Description / Typical Data to Collect |
|---|---|---|
| Reaction Parameters | Temperature, Pressure, Reaction Time | Record specific values (e.g., 120°C, 2 bar, 4 hours). |
| Reactant Molar Ratios | Ratios of starting materials (e.g., 8-HQ to oxidant). | |
| Catalyst Type & Loading | Identity and amount of catalyst used (e.g., homogeneous vs. heterogeneous). | |
| Solvent System | The primary solvent and any co-solvents used. | |
| Process Metrics | Yield (%) | The final percentage yield of purified 8-HQC. |
| Purity (%) | Analyzed by HPLC or similar methods. | |
| Space-Time Yield (kg/m³·h) | Mass of product per unit reactor volume per time. | |
| E-Factor | kg of waste per kg of product (measures environmental impact). | |
| Scale-Up Considerations | Mixing Efficiency | Agitation speed and type (important for heat and mass transfer). |
| Heating/Cooling Method | Jacketed reactor, microwave, etc. | |
| Work-up & Purification | Methods for isolation, purification (recrystallization, chromatography). |
A structured experimental approach is crucial for generating reliable and comparable data. The following diagram outlines a potential high-level workflow for such a study.
While not specifically reported for 8-HQC, one technology stands out for the industrial-scale synthesis of nanomaterials and fine chemicals due to its high efficiency and scalability: Hydrodynamic Cavitation (HC) [1].
HC creates extreme conditions of high temperature and pressure through the formation and violent collapse of bubbles in a liquid flowing through a constriction, like a Venturi tube [1]. The mechanical, thermal, and chemical effects of HC can:
A comparative study could be designed to test HC against traditional heating and ultrasound methods for one of the 8-HQC synthesis routes.
To obtain the specific data required for your guide, I suggest consulting the following resources:
8-Hydroxyquinoline (8-HQ) is considered a "privileged structure" in medicinal chemistry due to its versatile binding properties and broad-ranging pharmacological potential [1]. Its core activity is largely attributed to its ability to chelate metal ions, particularly zinc and copper [1] [2]. This chelation property is the foundation for its role in modulating Reactive Oxygen Species (ROS).
The table below summarizes the key characteristics and experimental findings for several well-researched 8-HQ derivatives.
| Compound Name | Key Structural Features | Reported ROS-Related Activities & Experimental Findings | Experimental Models Used |
|---|---|---|---|
| Clioquinol (CQ) | 5-chloro-7-iodo-8-HQ [3] | Redistributes zinc and copper ions from amyloid-β (Aβ) plaques; showed improved cognition in a Phase II clinical trial for Alzheimer's disease (AD) [1]. | Clinical trial (AD patients) [1]. |
| PBT2 | 5,7-dichloro-2-[(dimethylamino)methyl]-8-HQ [4] [3] | Second-generation ionophore with improved blood-brain barrier permeability and less toxicity; modulates metal-driven oxidative damage; progressed to Phase II clinical trials for AD [3] [1]. | Cell-free assays for Aβ aggregation [3]; Animal models [3]; Clinical trials (AD) [1]. |
| DMAMQ | 2-[(dimethylamino)methyl]-8-HQ [4] | Stimulated neural stem cell (NSC) proliferation and increased neurite outgrowth; induced a rise in intracellular ROS, with growth effects inhibited by blocking NADPH oxidase (Nox) enzymes [4]. | In vitro cultures of adult murine neural stem cells (NSCs) [4]. |
| HLA20 | Hybrid structure combining 8-HQ with a pharmacophore from rasagiline [1]. | Functions as a strong iron(III) chelator and radical scavenger; selectively inhibits monoamine oxidase B (MAO-B); exhibited protective activity against cell death induced by 6-hydroxydopamine [1]. | Differentiated P19 cell line (mouse embryonal carcinoma) [1]. |
| VK28 & M30 | Hybrid structures with iron-chelating moieties [1]. | Brain-permeable iron chelators with neuroprotective effects; M30 also acts as a brain-selective MAO inhibitor [1]. | Rat model with 6-hydroxydopamine lesions [1]. |
To help you evaluate and potentially replicate research, here are the methodologies behind some key findings:
For DMAMQ-induced NSC Proliferation [4]:
For Cytoprotective Screening of 8-HQ Betti Libraries [3]:
The biological effects of 8-HQ derivatives related to ROS are complex and can appear contradictory. They can be broadly categorized into two contexts, as illustrated below:
The dual capacity of 8-HQ derivatives to either protect against or promote ROS signaling presents unique therapeutic opportunities: